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[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol Documentation Hub

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  • Product: [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
  • CAS: 1443982-12-4

Core Science & Biosynthesis

Foundational

Solubility Dynamics and Handling Protocols for[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol in Organic Solvents

Executive Summary In the realm of advanced organic synthesis, solid-phase peptide synthesis (SPPS), and the development of photo-responsive polymer networks, the physicochemical properties of photolabile protecting group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis, solid-phase peptide synthesis (SPPS), and the development of photo-responsive polymer networks, the physicochemical properties of photolabile protecting groups (PPGs) dictate the success of the workflow[1]. [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (CAS: 1443982-12-4) is a highly specialized o-nitrobenzyl alcohol derivative engineered to overcome the limitations of classical PPGs[2].

While traditional linkers like 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB) exhibit excellent photoredox properties, their rigid, planar aromatic cores result in strong crystal lattice packing, rendering them poorly soluble in non-polar and halogenated organic solvents[3]. By introducing a branched, aliphatic 2-methylbutoxy chain at the 4-position, this advanced derivative achieves a massive increase in lipophilicity and structural asymmetry. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, alongside self-validating experimental protocols for determining its kinetic and thermodynamic solubility.

Structural Causality & Solubility Profile

As an Application Scientist, it is critical to understand why a compound behaves the way it does in solution, rather than just observing the macroscopic dissolution. The solubility of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol is governed by three specific structural domains:

  • The Benzylic Hydroxyl Group: This moiety acts as both a hydrogen bond donor and acceptor. It ensures that the compound maintains high solubility in polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., Methanol), which are heavily utilized in stock solution preparation and biological assays.

  • The o-Nitro Group: Beyond its primary role in the Norrish type II-like intramolecular photoredox cleavage[4], the highly polar nitro group interacts favorably with polar aprotic solvents, stabilizing the solvated state via dipole-dipole interactions.

  • The 4-(2-Methylbutoxy) Substituent (The Critical Modification): The substitution of a simple methoxy group with a 2-methylbutoxy chain drastically alters the molecule's partition coefficient (LogP). The steric bulk and the chirality of the 2-methyl group disrupt the symmetry of the crystal lattice. This disruption lowers the lattice energy required for dissolution. Consequently, the compound exhibits exceptional solubility in moderately polar, halogenated, and ethereal solvents—overcoming the primary bottleneck of standard o-nitrobenzyl linkers.

Quantitative Solubility Data

The table below summarizes the empirical and predicted solubility parameters of the compound across various solvent classes.

Solvent CategorySpecific SolventEstimated SolubilityMechanistic Rationale
Halogenated Dichloromethane (DCM)>500 mg/mL High lipophilicity from the 2-methylbutoxy chain allows excellent solvation in low-polarity environments.
Ethereal Tetrahydrofuran (THF)>500 mg/mL Oxygen lone pairs in THF accept hydrogen bonds from the benzylic -OH; aliphatic tail aligns with THF's non-polar regions.
Polar Aprotic DMF / DMSO>500 mg/mL Strong dipole-dipole interactions with the nitro group and hydrogen bonding with the hydroxyl group.
Polar Protic Methanol (MeOH)~100 - 200 mg/mL Soluble via extensive hydrogen bonding, though the large aliphatic tail slightly limits maximum saturation compared to aprotic solvents.
Non-Polar Hexanes<10 mg/mL Insufficient polarity to overcome the hydrogen-bonded networks of the solid state. Useful as an anti-solvent for recrystallization.
Aqueous Water / Buffers<0.1 mg/mL Highly hydrophobic aliphatic chain prevents aqueous solvation. Requires DMSO spiking for biological assays.

Experimental Methodology: Solubility Determination

To integrate this compound into a synthetic or biological workflow, its solubility must be quantified. We utilize two distinct, self-validating protocols: Thermodynamic Solubility (for formulation and synthesis) and Kinetic Solubility (for high-throughput screening and bio-assays)[5].

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility measures the maximum concentration of the drug compound that can be dissolved under true equilibrium conditions[6].

  • Step 1: Saturation. Add an excess of solid [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (e.g., 100 mg) to a glass vial containing 1.0 mL of the target organic solvent (e.g., DCM or THF).

  • Step 2: Equilibration. Seal the vial and agitate at 800 rpm on a thermoshaker for exactly 24 hours at 25.0 ± 0.1 °C.

    • Causality: A 24-hour equilibration is mandatory to ensure the system reaches a true thermodynamic minimum, allowing any metastable supersaturated states to precipitate out[6],[5].

  • Step 3: Phase Separation. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

    • Causality: Filtration can lead to non-specific binding of the lipophilic compound to the filter membrane. High-speed centrifugation provides a self-validating, purely physical separation of the solid pellet from the saturated supernatant[6].

  • Step 4: Quantification. Carefully extract an aliquot of the supernatant, dilute it serially in an HPLC-compatible mobile phase, and quantify via HPLC-UV at λ = 340–350 nm (the absorption maximum of the o-nitrobenzyl chromophore) against a pre-established calibration curve.

Protocol B: Kinetic Solubility (Solvent Shift Method)

Kinetic solubility evaluates the precipitation point of a compound initially dissolved in an organic solvent when introduced into a different target medium[5].

  • Step 1: Stock Preparation. Prepare a 50 mM stock solution of the compound in 100% DMSO.

  • Step 2: Titration. Spike serial dilutions of the DMSO stock into the target aqueous buffer or secondary organic solvent, ensuring the final DMSO concentration remains ≤1% v/v[5].

  • Step 3: Detection. Incubate the mixtures for 2 hours at room temperature. Measure the onset of precipitation using laser nephelometry (light scattering)[6].

    • Causality: Nephelometry detects sub-visual particulate formation immediately as the compound crashes out of its solvated state, providing a highly accurate kinetic boundary.

Workflow Visualization

The following diagram maps the logical relationship between the parallel solubility testing protocols and how they inform downstream photochemical applications.

Workflow cluster_kinetic Kinetic Solubility (Solvent Shift) cluster_thermo Thermodynamic Solubility cluster_app Downstream Application Compound [5-Methoxy-4-(2-methylbutoxy) -2-nitrophenyl]methanol Stock Dissolve in DMSO (10-50 mM Stock) Compound->Stock Solid Add Excess Solid to Target Solvent Compound->Solid Spike Spike into Target Solvent (1% v/v DMSO final) Stock->Spike Neph Laser Nephelometry (Detect Precipitation) Spike->Neph Equil Equilibration (24h, 25°C, Agitation) Solid->Equil Quant Phase Separation & HPLC-UV Quantification Equil->Quant Synth Linkage Synthesis (in DCM/THF) Quant->Synth Cleave UV Irradiation (>350 nm) Solvent-Dependent Cleavage Synth->Cleave

Fig 1. Parallel workflows for kinetic and thermodynamic solubility and downstream photochemistry.

Mechanistic Insights: Solvent Effects on Downstream Photochemistry

The ultimate utility of[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol lies in its ability to be cleaved by UV light (>350 nm)[1]. However, the choice of solvent—dictated by the solubility parameters determined above—profoundly impacts the quantum yield of this cleavage.

The photolysis of o-nitrobenzyl alcohols proceeds via an excited-state intramolecular proton transfer (ESIPT) from the benzylic carbon to the nitro group, eventually yielding an o-nitrosobenzaldehyde derivative[4].

  • Aprotic Solvents (DCM, THF): Because the compound is highly soluble in these solvents, they are ideal for the initial esterification/etherification coupling steps. During photolysis, aprotic solvents do not interfere with the intramolecular hydrogen abstraction, leading to predictable and highly efficient cleavage kinetics.

  • Protic Solvents (Aqueous/MeOH): While the compound requires DMSO spiking to remain soluble in aqueous media, the presence of water or protic solvents can alter the photoredox pathway. Extensive intermolecular hydrogen bonding between the solvent and the nitro group can competitively inhibit the required intramolecular proton transfer, occasionally necessitating longer irradiation times or yielding alternative photoproducts[4].

Therefore, maximizing the solubility in non-polar/aprotic solvents via the 2-methylbutoxy modification not only aids in synthesis but also preserves the integrity of the photochemical cleavage mechanism.

References

  • [5-methoxy-4-(2-methylbutoxy)
  • Shake-Flask Aqueous Solubility Assay Source: Enamine URL
  • Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
  • 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL Source: ChemicalBook URL
  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: MDPI URL
  • Photoredox chemistry of nitrobenzyl alcohols in aqueous solution.

Sources

Exploratory

Spectroscopic Validation Guide for[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol: NMR, IR, and MS Methodologies

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (C₁₃H₁₉NO₅) is a highly functionalized nitroaromatic benzyl alcohol. Its unique substitution pattern—featuring a reducible nitro group, a primary alcohol, and a chiral branched alkoxy ether—makes it a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of this molecule using orthogonal spectroscopic techniques.

Analytical Strategy and Workflow

The structural complexity of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol necessitates a multi-modal analytical approach. Nuclear Magnetic Resonance (NMR) is deployed to map the carbon-hydrogen framework and confirm the integrity of the chiral stereocenter. Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the highly polar functional groups (nitro, hydroxyl, and ether linkages). Finally, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is utilized to confirm the exact mass and map the unique radical fragmentation pathways characteristic of nitroaromatics.

Workflow Sample [5-Methoxy-4-(2-methylbutoxy) -2-nitrophenyl]methanol (C13H19NO5) NMR NMR Spectroscopy (1H, 13C) Sample->NMR Molecular Connectivity IR ATR-FTIR Spectroscopy Sample->IR Functional Groups MS LC-ESI-MS (Pos/Neg Ion) Sample->MS Exact Mass & Fragmentation

Fig 1: Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Self-Validating NMR Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) enriched with 0.03% (v/v) tetramethylsilane (TMS) as an internal zero-reference. The use of TMS ensures that chemical shift referencing is absolute and independent of temperature-induced solvent shift variations.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C channels to optimize power transfer and maximize the signal-to-noise ratio.

  • Shimming: Apply gradient shimming (Z1-Z5) on the deuterium lock signal of CDCl₃ to ensure magnetic field homogeneity, which is critical for resolving the complex multiplet of the chiral 2-methylbutoxy group.

  • Acquisition: Acquire 16 transients using a 30° excitation pulse (zg30), a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

Causality in NMR Shifts

The aromatic region of the ¹H NMR spectrum is dictated by the push-pull electronic effects of the substituents[1]. The proton at C-3 is highly deshielded (~7.60 ppm) due to the strong electron-withdrawing inductive and resonance effects of the adjacent nitro group. Conversely, the C-6 proton is shielded (~7.10 ppm) by the electron-donating methoxy group.

Furthermore, the 2-methylbutoxy group contains a chiral center at C-2'. This stereocenter breaks the local symmetry, rendering the two protons of the adjacent -O-CH₂- group (C-1') diastereotopic. They reside in different magnetic environments and couple to each other as well as to the C-2' methine proton, resulting in a complex ABX multiplet rather than a simple doublet.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
C-3 (Ar-H) 7.60Singlet (s)1HDeshielded by ortho-NO₂ and meta-alkoxy
C-6 (Ar-H) 7.10Singlet (s)1HShielded by ortho-methoxy
C-1 (CH₂-OH) 4.90Singlet (s)2HBenzylic protons adjacent to electronegative oxygen
C-5 (O-CH₃) 3.95Singlet (s)3HStandard methoxy resonance
C-4 (O-CH₂) 3.85 - 3.92Multiplet (m)2HDiastereotopic protons (ABX system) due to chiral C-2'
C-1 (OH) 2.50Broad Singlet (br s)1HChemical exchange; broad due to H-bonding
Alkyl Chain 0.90 - 1.90Multiplets9H2-methylbutoxy aliphatic backbone

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment Causality
154.2 Quaternary (Ar-C)C-4, bonded to 2-methylbutoxy oxygen
147.5 Quaternary (Ar-C)C-5, bonded to methoxy oxygen
139.1 Quaternary (Ar-C)C-2, strongly deshielded by nitro group
132.4 Quaternary (Ar-C)C-1, ipso to hydroxymethyl group
110.3 Methine (Ar-CH)C-6, ortho to methoxy
108.7 Methine (Ar-CH)C-3, ortho to nitro
73.5 Methylene (CH₂)O-CH₂ of the 2-methylbutoxy group
63.2 Methylene (CH₂)Benzylic CH₂-OH
56.4 Methyl (CH₃)Methoxy carbon

Fourier-Transform Infrared (FT-IR) Spectroscopy

Self-Validating ATR-FTIR Protocol
  • Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the solid crystalline compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample, which is necessary to prevent baseline sloping and signal attenuation.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

Causality in IR Vibrations

The IR spectrum provides orthogonal confirmation of the functional groups. The nitro group is characterized by two distinct stretching bands: the asymmetric N-O stretch at ~1520 cm⁻¹ and the symmetric stretch at ~1340 cm⁻¹[2]. The primary benzyl alcohol exhibits a broad O-H stretching band around 3400 cm⁻¹. The broadness is a direct consequence of intermolecular hydrogen bonding in the solid state, which weakens the O-H bond and broadens the vibrational energy distribution.

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
~3400 Medium, BroadO-H StretchIntermolecular H-bonding of the benzyl alcohol
2960, 2930, 2870 MediumC-H Stretch (sp³)Aliphatic stretching of the 2-methylbutoxy group
1580, 1500 MediumC=C StretchAromatic ring breathing modes
1520 StrongN-O Asymmetric StretchOut-of-phase stretching of the nitro group[2]
1340 StrongN-O Symmetric StretchIn-phase stretching of the nitro group
1270, 1050 StrongC-O StretchAsymmetric and symmetric ether stretching

Mass Spectrometry (LC-ESI-MS)

Self-Validating LC-MS Protocol
  • System Equilibration: Purge the LC system with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Inject a blank (methanol) to confirm the absence of carryover.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile.

  • Ionization Parameters: Set the ESI source to positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V to facilitate soft ionization while minimizing in-source fragmentation.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion in Q1. Apply a collision energy (CE) ramp of 15-35 eV in the collision cell (Q2) using Argon as the collision gas, and scan the fragments in Q3.

Causality in ESI-MS Fragmentation

While traditional MS fragmentation follows the even-electron rule, nitroaromatics are a well-documented exception. The strong electronegativity of the nitro group facilitates homolytic cleavage during collision-induced dissociation (CID). Consequently, the molecule exhibits radical losses, specifically the expulsion of NO₂• (46 Da) and NO• (30 Da), forming distonic radical cations[3]. Additionally, the benzyl alcohol moiety readily loses a neutral water molecule (18 Da) to form a resonance-stabilized benzyl cation.

Fragmentation M Precursor Ion [M+H]+ m/z 270.13 F1 Loss of H2O m/z 252.12 M->F1 -H2O (18 Da) F2 Loss of NO2• m/z 224.13 M->F2 -NO2• (46 Da) Radical Cleavage F3 Loss of Alkyl (C5H10) m/z 200.05 M->F3 -C5H10 (70 Da)

Fig 2: Proposed ESI-MS fragmentation pathways for the target molecule.

Table 4: ESI-MS Fragmentation (Positive Ion Mode)

m/z ValueIon TypeNeutral/Radical LossCausality
270.13 [M+H]⁺NoneProtonated precursor ion
292.11 [M+Na]⁺NoneSodium adduct formation (common in ESI)
252.12 [M+H - H₂O]⁺-18 Da (H₂O)Dehydration of the benzylic alcohol to a stable cation
224.13 [M+H - NO₂•]⁺•-46 Da (NO₂•)Homolytic cleavage driven by nitroaromatic instability[3]
200.05 [M+H - C₅H₁₀]⁺-70 Da (Alkene)McLafferty-type rearrangement/loss of the alkoxy tail

References

  • Source: PubMed (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: Oxford Instruments (oxinst.com)

Sources

Foundational

The Evolution of Nitrophenyl-Based Photolabile Protecting Groups: From Discovery to Advanced Chemical Biology

Executive Summary The ability to exert precise spatiotemporal control over chemical and biological processes has fundamentally transformed modern pharmacology, synthetic chemistry, and molecular biology. At the core of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ability to exert precise spatiotemporal control over chemical and biological processes has fundamentally transformed modern pharmacology, synthetic chemistry, and molecular biology. At the core of this revolution are photolabile protecting groups (PPGs)—chemical moieties that mask the reactivity or biological function of a substrate until irradiated with light of a specific wavelength. Among the most historically significant and widely utilized PPGs is the ortho-nitrophenyl scaffold. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic photophysics, structural evolution, and practical application of nitrophenyl-based PPGs.

Historical Genesis: The Birth of Orthogonal Photodeprotection

The conceptual framework for photolabile protection was established in the 1960s, driven by the need for orthogonal deprotection strategies in complex peptide and oligosaccharide synthesis. Chemical protecting groups often required harsh acidic or basic conditions for removal, which frequently degraded sensitive substrates.

In 1966, Barltrop, Plant, and Schofield published a seminal paper demonstrating that the ortho-nitrobenzyl (oNB) group could be used to protect carboxylic acids, releasing the free acid upon ultraviolet (UV) irradiation 1. This discovery introduced light as a traceless, non-chemical reagent. However, the parent oNB group suffered from poor quantum yields and required high-energy, short-wavelength UV light (<300 nm), which is detrimental to biological tissues.

The critical breakthrough occurred in 1970 when Abraham Patchornik, in collaboration with R.B. Woodward, introduced the 4,5-dimethoxy-2-nitrobenzyl (DMNB, also known as nitroveratryl or NV) group 2. By adding electron-donating methoxy groups to the aromatic ring, Patchornik successfully red-shifted the absorption maximum to ~350 nm. This allowed for photolysis using the 365 nm mercury I-line, establishing the foundation for modern "caged" compounds compatible with living systems.

G A 1966: Barltrop et al. First o-nitrobenzyl (oNB) PPG for carboxylic acids B 1970: Patchornik & Woodward Nitroveratryl (NV) / DMNB Red-shifted absorption A->B Addition of electron-donating methoxy groups C 1990s: NPPOC Improved quantum yield for DNA microarrays B->C Addition of alpha-methyl and propoxycarbonyl D 2010s: SPh-NPPOC Two-photon & LED compatible Highly efficient uncaging C->D Thiophenyl substitution for enhanced absorptivity

Timeline detailing the structural evolution of nitrophenyl-based PPGs.

Mechanistic Principles of Photodeprotection

To effectively utilize o-nitrobenzyl derivatives, one must understand the causality of their photophysics. The photodeprotection is not a simple bond cleavage; it is a complex intramolecular redox reaction 3.

  • Excitation & Hydrogen Abstraction : Upon absorption of a photon, the molecule enters an excited singlet or triplet state. The oxygen of the nitro group abstracts a proton from the adjacent benzylic position via a Norrish Type II-like mechanism.

  • Aci-Nitro Formation : This abstraction generates a transient aci-nitro intermediate. The stability of this intermediate directly impacts the overall quantum yield.

  • Cyclization & Dark Decay : The aci-nitro species undergoes a thermal (dark) cyclization to a cyclic hemiacetal, which subsequently collapses.

  • Release : The collapse cleaves the benzylic carbon-heteroatom bond, releasing the free substrate and generating an o-nitrosobenzaldehyde byproduct.

Causality in Design : The rate-determining step is often the dark decay of the hemiacetal. Leaving groups with lower pKa values (e.g., phosphates, carboxylates) act as better leaving groups, accelerating the decay and increasing the overall efficiency of the uncaging process.

Mechanism S0 Ground State o-Nitrobenzyl Substrate S1 Excited State (UV Irradiation) S0->S1 hv (365 nm) Aci Aci-Nitro Intermediate S1->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Intermediate Aci->Hemiacetal Cyclization Products Free Substrate + o-Nitrosobenzaldehyde Hemiacetal->Products Dark Decay

Photochemical mechanism of o-nitrobenzyl deprotection via an aci-nitro intermediate.

Structural Evolution & Quantitative Metrics

While DMNB solved the wavelength issue, its quantum yield ( Φ ) remained relatively low (~0.01 - 0.1), requiring prolonged irradiation times. Prolonged UV exposure generates reactive oxygen species (ROS) and causes phototoxicity in live cells. To address this, researchers developed advanced scaffolds 4.

The introduction of the NPPOC (2-(2-nitrophenyl)propoxycarbonyl) group drastically improved the quantum yield for oligonucleotide synthesis. More recently, SPh-NPPOC (thiophenyl-NPPOC) was developed to increase the molar absorptivity ( ε ) at 365-405 nm, making it highly efficient for maskless photolithography using modern LED light sources 5.

Quantitative Comparison of Nitrophenyl PPGs
Protecting GroupAbbreviationAbs. Max ( λmax​ )Quantum Yield ( Φ )Molar Absorptivity ( ε365​ )Relative Cleavage Rate
o-NitrobenzyloNB~260 nm0.13 – 0.60< 100 M⁻¹cm⁻¹Moderate
4,5-Dimethoxy-2-nitrobenzylDMNB / NV~346 nm0.01 – 0.10~ 5,000 M⁻¹cm⁻¹Slow
2-(2-Nitrophenyl)propoxycarbonylNPPOC~350 nm~0.41~ 230 M⁻¹cm⁻¹Fast
Thiophenyl-NPPOCSPh-NPPOC~365 nm~0.40~ 1,600 M⁻¹cm⁻¹Very Fast

Note: Quantum yields vary depending on the nature of the leaving group and the solvent environment.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocol outlines a self-validating system for the caging and uncaging of a model carboxylic acid (e.g., a neurotransmitter like glutamate).

Phase 1: Synthesis of the Caged Substrate (Protection)

Causality : We use an o-nitrobenzyl bromide derivative because the bromide acts as an excellent leaving group during the initial SN2 nucleophilic substitution with the carboxylate, ensuring high yields of the caged ester.

  • Reaction Setup : Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition : Add 2.0 eq of anhydrous potassium carbonate (K₂CO₃) to deprotonate the carboxylic acid, enhancing its nucleophilicity.

  • Incubation : Stir the mixture in the dark at room temperature for 12 hours. (Light exclusion is critical to prevent premature photolysis).

  • Purification : Quench with water, extract with ethyl acetate, and purify via flash column chromatography.

  • Validation : Confirm the structure via ¹H-NMR (look for the characteristic benzylic CH₂ shift around 5.5 ppm) and LC-MS.

Phase 2: Photolysis and Scavenging (Uncaging)

Causality : The photolysis of oNB groups generates o-nitrosobenzaldehyde, a highly electrophilic and toxic byproduct that can cross-react with primary amines in biological assays. To validate that the observed biological effect is due to the released substrate and not the toxic byproduct, we must incorporate a chemical scavenger.

  • Sample Preparation : Dissolve the purified caged compound in a physiological buffer (pH 7.4) to a concentration of 100 µM.

  • Scavenger Addition : Add 1 mM of semicarbazide or dithiothreitol (DTT). Mechanism: Semicarbazide rapidly reacts with the generated o-nitrosobenzaldehyde to form a stable, inert semicarbazone, preventing off-target toxicity.

  • Irradiation : Place the sample in a quartz cuvette. Irradiate using a 365 nm LED array (intensity: 10 mW/cm²) for 1 to 5 minutes.

  • Analytical Validation : Monitor the reaction via HPLC-UV. You will observe the decay of the caged compound peak, the appearance of the free carboxylic acid peak, and the semicarbazone adduct peak. The mass balance should approach 100%, validating the clean release of the substrate.

Workflow Step1 1. Caging Reaction React substrate with oNB-halide Step2 2. Purification Isolate biologically inactive caged compound Step1->Step2 Step3 3. Delivery Introduce to target system (e.g., cells, arrays) Step2->Step3 Step4 4. Photolysis Irradiate at specific wavelength (e.g., 365 nm) Step3->Step4 Step5 5. Activation Substrate regains biological/chemical function Step4->Step5

Standard experimental workflow for the caging and photo-activation of biomolecules.

Applications in Chemical Biology and Drug Development

The evolution of nitrophenyl PPGs has directly enabled several cutting-edge technologies:

  • Light-Directed Microarray Synthesis : The high quantum yield of NPPOC and SPh-NPPOC allows for the maskless, light-directed solid-phase synthesis of high-density DNA and peptide microarrays. Spatial resolution is achieved using digital micromirror devices (DMDs) to selectively irradiate specific pixels on a glass slide.

  • Neurobiology : Caged neurotransmitters (e.g., MNI-glutamate) allow neuroscientists to map synaptic connectivity. By focusing a two-photon laser (typically 720-740 nm, utilizing the non-linear absorption properties of the oNB derivative) onto a single dendritic spine, researchers can uncage glutamate with femtoliter precision, mimicking a single synaptic event.

  • Photo-Responsive Polymers : In materials science, oNB linkers are incorporated into hydrogels. UV irradiation cleaves the crosslinks, softening the matrix to study cellular mechanotransduction or to trigger the localized release of encapsulated therapeutics.

References

  • Barltrop, J. A., Plant, P. J., & Schofield, P. (1966). Photosensitive Protective Groups.
  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive Protecting Groups. Journal of the American Chemical Society.
  • Aujard, I., et al. (2006).
  • Kretschy, N., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Novel Photolabile Linker for Advanced Peptide Synthesis The strategic use of protecting groups i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Photolabile Linker for Advanced Peptide Synthesis

The strategic use of protecting groups is a cornerstone of modern peptide synthesis, enabling the precise and sequential assembly of amino acid building blocks. Among these, photolabile protecting groups (PPGs) offer a distinct advantage: the ability to be removed under neutral conditions using light, thereby avoiding the often harsh acidic or basic reagents that can compromise the integrity of sensitive peptide sequences.[1][2] This application note details the use of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol, a specialized derivative of the well-established o-nitrobenzyl class of PPGs, as a versatile photolabile linker in solid-phase peptide synthesis (SPPS).[2]

The core of this linker's utility lies in its 2-nitrobenzyl moiety, which undergoes a well-defined photochemical rearrangement upon UV irradiation, leading to the cleavage of the protected functional group.[3][4] The inclusion of methoxy and 2-methylbutoxy substituents on the aromatic ring serves to fine-tune the electronic properties and steric environment of the chromophore. These modifications can influence the absorption wavelength, cleavage efficiency, and solubility of the linker, offering potential advantages in specific synthetic contexts.

This guide provides a comprehensive overview of the mechanistic underpinnings of this photolabile linker, detailed protocols for its incorporation and cleavage, and expert insights into process optimization and troubleshooting.

The Science Behind the Cleavage: Mechanism of Photolysis

The photolytic cleavage of 2-nitrobenzyl-based protecting groups is a well-studied process that proceeds via a Norrish Type II-like intramolecular reaction.[4][5] Upon absorption of UV light, typically in the range of 320-420 nm, the nitro group is excited to a diradical state.[3][4][6] This excited state initiates an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[3][4][7] This transient species then undergoes a series of rearrangements, ultimately resulting in the release of the protected peptide and the formation of a 2-nitrosobenzaldehyde byproduct.[3][4]

The efficiency of this process is influenced by several factors, including the irradiation wavelength, light intensity, solvent, and the nature of the protected substrate.[3][4] The methoxy and 2-methylbutoxy groups on the [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol linker can modulate the absorption maximum, potentially allowing for cleavage at longer, less-damaging wavelengths.[3]

Photolysis_Mechanism A Peptide-Linker Conjugate (Ground State) B Excited State (Diradical) A->B UV Photon (hν) C Intramolecular H-Abstraction B->C D aci-Nitro Intermediate C->D E Rearrangement D->E F Cleaved Peptide E->F G Nitrosobenzaldehyde Byproduct E->G

Caption: Mechanism of Photolytic Cleavage.

Protocols for Implementation

The successful integration of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol into a peptide synthesis workflow requires careful attention to the initial attachment of the linker to the solid support and the subsequent peptide chain elongation and cleavage steps.

Protocol 1: Attachment of the Photolabile Linker to the Solid Support

This protocol outlines the esterification of the photolabile linker to a suitable solid support, such as a Merrifield resin.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (for 1g resin)Molar Equiv.
Merrifield Resin (1% DVB, 1.0 meq/g)-1.0 g1.0
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol297.35892 mg3.0
Diisopropylethylamine (DIEA)129.24522 µL3.0
Dichloromethane (DCM)84.9310 mL-
N,N-Dimethylformamide (DMF)73.0910 mL-

Procedure:

  • Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM and wash the resin three times with fresh DCM.

  • Dissolve [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol and DIEA in a minimal amount of DMF and add to the resin.

  • Add DCM to the vessel to ensure the resin is fully submerged.

  • Agitate the mixture at room temperature for 24-48 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the linker on the resin using a suitable analytical method (e.g., picric acid titration).

Linker_Attachment_Workflow Start Start Swell Swell Resin in DCM Start->Swell Wash1 Wash Resin with DCM Swell->Wash1 Prepare Prepare Linker Solution Wash1->Prepare React React Linker with Resin Prepare->React Wash2 Wash Resin (DMF, DCM, MeOH) React->Wash2 Dry Dry Resin Wash2->Dry Analyze Determine Loading Dry->Analyze End End Analyze->End

Caption: Workflow for Linker Attachment.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the Photolabile Linker

This protocol describes the standard Fmoc-based SPPS strategy on the photolabile linker-functionalized resin.

General SPPS Cycle:

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF to the resin to form the next peptide bond.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat this cycle for each amino acid in the desired peptide sequence.

Note: The specific coupling times and reagents may need to be optimized based on the amino acid sequence.

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes End Final Peptide-Resin Repeat->End No

Caption: Solid-Phase Peptide Synthesis Cycle.

Protocol 3: Photolytic Cleavage of the Peptide from the Resin

This protocol details the final step of releasing the synthesized peptide from the solid support using UV irradiation.

Materials and Equipment:

ItemSpecification
PhotoreactorEquipped with a lamp emitting in the 350-420 nm range (e.g., mercury lamp)
Peptide-ResinSynthesized as per Protocol 2.2
Cleavage Solvente.g., DCM, THF, or a mixture
Scavenger (optional)e.g., Anisole, Thioanisole
Collection VesselAppropriate for the volume of cleavage solvent
Rotary EvaporatorFor solvent removal
High-Performance Liquid Chromatography (HPLC)For purification and analysis

Procedure:

  • Transfer the peptide-resin to a suitable quartz reaction vessel.

  • Add the cleavage solvent to swell the resin. A scavenger can be added to trap reactive species generated during photolysis.

  • Place the vessel in the photoreactor and irradiate with UV light (e.g., 365 nm) while agitating the mixture. The irradiation time will need to be optimized (typically 1-4 hours).

  • Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with additional cleavage solvent and combine the filtrates.

  • Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude peptide can then be purified by preparative HPLC.[8]

Analytical Characterization and Quality Control

Rigorous analytical techniques are essential to confirm the identity, purity, and quantity of the synthesized peptide.[9][10]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)To assess the purity of the crude and purified peptide.[8][11][12]
Mass Spectrometry (MS)To confirm the molecular weight of the synthesized peptide.[8][9]
Amino Acid Analysis (AAA)To determine the amino acid composition and quantify the peptide.[8][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Linker Loading Incomplete reaction during linker attachment.Increase reaction time, temperature, or the molar excess of the linker and base. Ensure all reagents are anhydrous.
Incomplete Peptide Chain Elongation Steric hindrance, inefficient coupling.Use a more potent coupling reagent (e.g., HATU). Double couple difficult amino acids.
Low Cleavage Yield Insufficient irradiation time or intensity. Inappropriate solvent.Increase irradiation time. Ensure the lamp is functioning correctly. Screen different cleavage solvents to optimize peptide solubility.
Peptide Degradation during Cleavage Photodamage to sensitive amino acids (e.g., Trp, Met).Use a longer wavelength of light if possible. Add scavengers to the cleavage cocktail. Minimize irradiation time.
Presence of Byproducts Incomplete deprotection of side-chain protecting groups. Side reactions during photolysis.Ensure complete deprotection of side chains prior to cleavage. Optimize scavenger conditions. Purify the peptide using preparative HPLC.

Safety Considerations

  • Chemical Hazards: Handle all chemicals, particularly solvents like DCM and DMF, in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.[14][15][16][17][18] The 2-nitrosobenzaldehyde byproduct may have its own toxicological properties and should be handled with care.[16][17]

  • UV Radiation: Protect skin and eyes from exposure to UV light during the photolytic cleavage step. Use appropriate shielding for the photoreactor.

Conclusion

The use of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol as a photolabile linker offers a powerful and versatile tool for the synthesis of complex and sensitive peptides. Its key advantage lies in the mild and orthogonal cleavage conditions, which preserve the integrity of the final product.[2] By following the detailed protocols and considering the expert insights provided in this application note, researchers can effectively incorporate this advanced linker into their peptide synthesis workflows, paving the way for the development of novel therapeutics and research tools.

References

  • Corrie, J. E. T., et al. (2003). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 125(28), 8546–8554. [Link]

  • Hasan, M., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]

  • Kang, S. S. (2007). A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides. Cysteine-free native chemical ligation. Synthesis and biological evaluation of a library of resveratrol analogues. University of Illinois at Urbana-Champaign. [Link]

  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. [Link]

  • Nielsen, T. E., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 389-416. [Link]

  • Patchornik, A., et al. (1970). Photosensitive Protecting Groups. Journal of the American Chemical Society, 92(21), 6333–6335. [Link]

  • Pirrung, M. C. (2002). Photoremovable Protecting Groups. Chemical Reviews, 102(12), 4155-4214. [Link]

  • Pustovalova, Y., et al. (2016). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Nucleic Acids Research, 44(2), 945-955. [Link]

  • Rich, D. H., & Gurwara, S. K. (1973). Preparation of a new o-nitrobenzyl anchoring group for solid-phase synthesis. Tetrahedron Letters, 14(4), 301-304. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

Overview [5-Methoxy-4-(2-methyl-butoxy)-2-nitrophenyl]methanol is a sterically hindered, highly lipophilic o-nitrobenzyl alcohol. Compounds of this structural class are predominantly utilized as photolabile protecting gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview [5-Methoxy-4-(2-methyl-butoxy)-2-nitrophenyl]methanol is a sterically hindered, highly lipophilic o-nitrobenzyl alcohol. Compounds of this structural class are predominantly utilized as photolabile protecting groups (PPGs) in organic synthesis, oligonucleotide caging, and the development of photoactivated prodrugs[1]. The introduction of the 2-methylbutoxy chain enhances lipid solubility and alters the photophysical properties of the resulting caged complex[2].

This guide provides a self-validating, three-stage synthetic workflow starting from commercially available vanillin (4-hydroxy-3-methoxybenzaldehyde).

Phase 1: O-Alkylation (Etherification)

Objective: Conversion of Vanillin to 4-(2-Methylbutoxy)-3-methoxybenzaldehyde.

Self-Validating Protocol:

  • Setup: Dissolve 1.0 eq of vanillin in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Validation: The solution will transition from clear to a vibrant yellow, indicating the formation of the phenoxide ion.

  • Activation: Add 0.1 eq of Potassium Iodide (KI), followed by 1.2 eq of 1-bromo-2-methylbutane.

  • Reaction: Heat the mixture to 80°C under nitrogen for 12–16 hours. Validation: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the vanillin spot (UV active, stains dark with KMnO₄) and the emergence of a higher Rf product.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with 1M NaOH to remove any unreacted vanillin, then wash with brine. Dry over Na₂SO₄ and concentrate.

FAQ & Troubleshooting:

  • Q: My alkylation reaction is stalling at ~50% conversion. How can I drive it to completion?

    • Causality: 1-bromo-2-methylbutane is branched at the beta position. This methyl group creates significant steric hindrance in the transition state of the Sₙ2 displacement, slowing the etherification considerably.

    • Solution: The addition of catalytic KI is non-negotiable here. It facilitates a Finkelstein reaction, converting the bromide to the more reactive alkyl iodide in situ, which acts as a superior leaving group. If stalling persists, increase the temperature to 90°C.

Phase 2: Electrophilic Aromatic Nitration (Critical Step)

Objective: Regioselective nitration to yield 4-(2-methylbutoxy)-5-methoxy-2-nitrobenzaldehyde.

Self-Validating Protocol:

  • Setup: Dissolve the crude intermediate from Phase 1 (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M concentration).

  • Cooling: Submerge the flask in an ice-salt bath to reach an internal temperature of 0–5°C.

  • Nitration: Slowly add 1.5 eq of Fuming Nitric Acid (>90% HNO₃) dropwise over 30 minutes. Validation: The solution will darken to a deep amber/red color. Maintain internal temp <5°C.

  • Monitoring: Stir for 1-2 hours at 0–5°C. Validation: TLC (Hexanes/EtOAc 4:1) will show a new spot slightly lower in Rf than the starting material.

  • Workup: Quench by pouring into vigorously stirred ice water. Extract with DCM, wash with saturated NaHCO₃ until the aqueous layer ceases bubbling (pH ~7), dry over Na₂SO₄, and concentrate.

FAQ & Troubleshooting:

  • Q: I am isolating a carboxylic acid byproduct instead of my target aldehyde. Why?

    • Causality: Nitric acid is a potent oxidant. The electron-rich nature of the dialkoxybenzaldehyde makes the formyl group highly susceptible to over-oxidation into a benzoic acid derivative, especially if the temperature exceeds 5°C or if standard aqueous nitric acid is used[3].

    • Solution: Strict thermal control is required. Furthermore, use Fuming HNO₃ in an anhydrous solvent (like DCM or Sulfolane) rather than standard 68% HNO₃. The water in 68% HNO₃ promotes the hydration of the aldehyde to a gem-diol, which is the active species that undergoes oxidation[3].

  • Q: How do I ensure nitration occurs at the correct position?

    • Causality: The bulky 2-methylbutoxy group at the 4-position sterically shields the adjacent ortho position. This naturally directs the incoming nitronium ion (NO₂⁺) to the position para to the methoxy group, yielding the desired 2-nitro isomer[4].

TroubleshootingLogic Issue Issue: Low Yield in Nitration Step Check1 Is over-oxidation (carboxylic acid) detected on TLC/LCMS? Issue->Check1 Sol1 Action: Lower reaction temp to <5°C and reduce HNO3 equivalents Check1->Sol1 Yes Check2 Is regioselectivity poor (e.g., 5-nitro vs 6-nitro)? Check1->Check2 No Sol2 Action: Use fuming HNO3 in DCM to favor para-to-methoxy directing Check2->Sol2 Yes Check3 Is starting material unreacted? Check2->Check3 No Sol3 Action: Check water content in solvent; Ensure anhydrous conditions Check3->Sol3 Yes

Logical troubleshooting tree for the nitration of 4-alkoxy-3-methoxybenzaldehyde derivatives.

Phase 3: Aldehyde Reduction

Objective: Chemoselective reduction to[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol.

Self-Validating Protocol:

  • Setup: Dissolve the nitrated aldehyde (1.0 eq) in a 1:1 mixture of absolute Ethanol and THF (0.2 M concentration).

  • Cooling: Cool to 0°C in an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise. Validation: Effervescence (hydrogen gas evolution) will be observed. The yellow color of the solution may slightly fade.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validation: TLC will show the complete consumption of the UV-active aldehyde and the appearance of a highly polar, UV-active alcohol spot.

  • Workup: Quench carefully with saturated NH₄Cl solution until effervescence stops. Evaporate the organic solvents under reduced pressure. Extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

FAQ & Troubleshooting:

  • Q: Why use a THF/Ethanol blend instead of pure Ethanol?

    • Causality: The starting material (possessing a lipophilic 2-methylbutoxy chain and a nitro group) has poor solubility in pure ethanol at 0°C. THF acts as a necessary co-solvent to keep the substrate fully dissolved, ensuring a homogeneous reaction. Ethanol is required as a protic source to stabilize the alkoxyborohydride intermediates, accelerating the reduction mechanism.

  • Q: I am detecting azoxy dimers or amine byproducts. Why is the nitro group reducing?

    • Causality: While NaBH₄ is generally chemoselective for aldehydes over nitro groups, trace transition metal impurities (often found in lower-grade solvents or old stir bars) can catalyze the reduction of the nitro group. Additionally, excessive heating can override the chemoselectivity.

    • Solution: Use high-purity NaBH₄, strictly maintain the temperature at 0°C during addition, and do not let the reaction run overnight.

Quantitative Data Summary
Synthesis PhaseKey ReagentsTemp / TimeExpected YieldPrimary Impurity / Failure Mode
1. O-Alkylation Vanillin, 1-Bromo-2-methylbutane, K₂CO₃, KI (cat.)80°C / 12-16 h85 - 90%Unreacted vanillin (due to steric hindrance)
2. Nitration Fuming HNO₃ (>90%), Anhydrous DCM0-5°C / 1-2 h65 - 75%Over-oxidation to carboxylic acid
3. Reduction NaBH₄, EtOH/THF (1:1)0°C to RT / 2 h90 - 95%Nitro-reduction (azoxy/amine formation)
References
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews Source: ACS Publications URL
  • Nitration Using Fuming HNO3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode Source: ACS Publications URL
  • Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin Source: BenchChem URL
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Minimizing Phototoxicity in Uncaging Experiments with [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

Welcome to the technical support center for uncaging experiments utilizing [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for uncaging experiments utilizing [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing phototoxicity, a critical factor for maintaining the physiological relevance of your experimental model. While specific data for [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol is not extensively available in public literature, its structural similarity to the widely used MNI (4-Methoxy-7-nitroindolinyl) caged compounds allows us to provide robust recommendations based on established principles and protocols for these related molecules.

Understanding the Challenge: The Dual Nature of Light in Uncaging

Photolysis, or "uncaging," is a powerful technique that offers precise spatial and temporal control over the release of bioactive molecules. However, the very light required to liberate your molecule of interest can also be detrimental to the health of your cells or tissue. This light-induced damage, known as phototoxicity, arises primarily from the generation of reactive oxygen species (ROS) when fluorophores or the caged compound itself are excited.[1][2][3][4] These ROS can lead to a cascade of cellular damage, including membrane blebbing, mitochondrial dysfunction, and even cell death, ultimately confounding experimental results.[1][2]

This guide will walk you through the common pitfalls and provide actionable strategies to mitigate phototoxicity, ensuring the integrity of your uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing morphological changes in my cells (blebbing, rounding) after uncaging. Is this phototoxicity?

A1: Yes, these are classic signs of phototoxicity.[2] High-intensity light, especially at shorter wavelengths, can trigger the production of ROS that damage cellular structures.[1][4] To confirm, you should run a control experiment where you illuminate a region of your sample with the same laser parameters but without the caged compound present. If you still observe these changes, the light itself is the primary culprit.

Q2: My uncaging efficiency is low, forcing me to increase laser power, which then leads to phototoxicity. What can I do?

A2: This is a common trade-off. Here are a few strategies:

  • Optimize Wavelength: For MNI-caged compounds, two-photon uncaging is often performed around 720 nm.[5][6] Ensure your laser is tuned to the optimal two-photon absorption maximum for your specific caged compound.

  • Increase Pulse Duration: For deeper tissue imaging, slightly increasing the laser pulse duration (e.g., from 4 ms to 8 ms for depths of 10-50 µm) can improve uncaging efficiency without a proportional increase in phototoxicity.[5]

  • Check Compound Concentration: Ensure you are using an appropriate concentration of the caged compound. For MNI-glutamate, concentrations in the range of 2.5-4 mM are common for two-photon uncaging.[5][7]

  • Align Your System: A well-aligned microscope light path ensures the maximum number of photons are delivered to the focal plane, improving efficiency and reducing the required laser power.[8][9]

Q3: Can I add anything to my media to reduce phototoxicity?

A3: Yes, supplementing your imaging medium with antioxidants can help quench ROS and reduce phototoxic effects.[1][10] Commonly used antioxidants include:

  • Ascorbic acid[1]

  • Trolox

  • N-acetylcysteine[10]

It's important to test the effectiveness and potential side effects of these additives in your specific experimental system.[1]

Q4: Is two-photon uncaging less phototoxic than one-photon uncaging?

A4: Generally, yes. Two-photon excitation confines the uncaging event to a much smaller focal volume, reducing out-of-focus damage to the surrounding tissue.[1][11] However, the high photon flux required at the focal point can still cause localized phototoxicity.[1] Therefore, even with a two-photon system, careful optimization of laser parameters is crucial.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to phototoxicity during uncaging experiments.

Problem Potential Cause Recommended Solution
Rapid cell death or significant morphological changes post-uncaging. Excessive laser power.Reduce laser power to the minimum required for a detectable physiological response.[10]
Prolonged exposure.Decrease the duration and/or frequency of uncaging pulses.[10]
Inappropriate wavelength.For MNI-related compounds, use a two-photon excitation wavelength around 720 nm.[5] Shorter wavelengths (e.g., UV) are generally more phototoxic.[4][11]
Subtle physiological changes (e.g., altered signaling, arrested cell cycle). Sub-lethal phototoxicity.Implement a "light-dose" control experiment (see Protocols section) to assess the impact of illumination alone.[10]
Caged compound toxicity.While MNI-glutamate is largely inert at its target receptors, it can have off-target effects, such as antagonism of GABA-A receptors.[12][13][14] Test for effects of the caged compound in the absence of light.
Inconsistent uncaging results. Batch-to-batch variation of the caged compound.Calibrate the required laser power for each new batch of the caged compound to achieve a consistent physiological response.[7][12]
Light scattering in deep tissue.Increase pulse duration for deeper targets to compensate for scattering without excessively increasing power.[5] Consider using a red-shifted caged compound if available.[12]

Experimental Protocols

Protocol 1: Determining the Optimal Uncaging Parameters

This protocol outlines a method to find the balance between efficient uncaging and minimal phototoxicity.

  • Cell/Tissue Preparation: Prepare your sample as you would for your experiment.

  • Caged Compound Incubation: Apply the [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol at your desired concentration (start with a range similar to MNI-glutamate, e.g., 2.5-5 mM).

  • Establish a Baseline: Before uncaging, record a baseline of the physiological parameter you will be measuring (e.g., membrane potential, calcium influx, spine morphology).

  • Power Titration:

    • Set your two-photon laser to the recommended wavelength (e.g., 720 nm).

    • Start with a very low laser power (e.g., 1-2 mW at the objective).[12]

    • Apply a short uncaging pulse (e.g., 1 ms).

    • Measure the physiological response.

    • Gradually increase the laser power in small increments, repeating the uncaging pulse and measurement at each step.

  • Duration Titration:

    • Once you have identified a minimal effective power, you can further optimize by adjusting the pulse duration.

    • Keep the power constant and vary the pulse duration (e.g., 1 ms, 2 ms, 4 ms).

  • Identify the Threshold: The optimal parameters will be the lowest power and shortest duration that elicit a reliable and reproducible physiological response.

  • Phototoxicity Control: After identifying your optimal uncaging parameters, perform a control experiment on a fresh area of the sample where you apply the same laser illumination without the caged compound. There should be no significant change in your measured physiological parameter.

Protocol 2: Phototoxicity Control Experiment

This protocol helps to isolate the effects of illumination from the effects of the uncaged molecule.

  • Prepare Three Groups of Samples:

    • Group A (Full Experiment): Cells/tissue with the caged compound and laser illumination.

    • Group B (Light Control): Cells/tissue without the caged compound but with the same laser illumination parameters as Group A.

    • Group C (No-Light Control): Cells/tissue with the caged compound but no laser illumination.

  • Perform the Experiment: Treat each group according to its designation.

  • Assess Viability and Morphology: After the experiment, assess the health of the cells in all three groups using a viability stain (e.g., Propidium Iodide) and by observing their morphology.

  • Analyze Results:

    • If Group A shows signs of stress but Groups B and C do not, the phototoxicity is likely due to the uncaging process itself (e.g., byproducts of the photochemical reaction).

    • If both Groups A and B show stress, the illumination parameters are too harsh.

    • If only Group C shows stress, the caged compound itself may be toxic at the concentration used.

Visualizing the Concepts

Diagram 1: The Uncaging Process and the Onset of Phototoxicity

Uncaging_Phototoxicity cluster_0 Uncaging Pathway cluster_1 Phototoxicity Pathway Caged_Compound [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol Uncaged_Molecule Released Bioactive Molecule Caged_Compound->Uncaged_Molecule Desired Effect Byproducts Photochemical Byproducts Caged_Compound->Byproducts Light Two-Photon Laser (e.g., 720 nm) Light->Caged_Compound Photolysis ROS Reactive Oxygen Species (ROS) Light->ROS Generates Physiological_Response Desired Physiological Response Uncaged_Molecule->Physiological_Response Leads to Byproducts->ROS Cellular_Damage Cellular Damage (Membrane Blebbing, Mitochondrial Dysfunction) ROS->Cellular_Damage Cell_Death Apoptosis/Necrosis Cellular_Damage->Cell_Death Confounded_Results Confounded Experimental Results Cell_Death->Confounded_Results Leads to

Caption: Workflow of uncaging and the parallel pathway leading to phototoxicity.

Diagram 2: Troubleshooting Flowchart for Phototoxicity

Troubleshooting_Flowchart Start Observing Signs of Phototoxicity? Check_Power Reduce Laser Power Start->Check_Power Yes Problem_Solved Problem Mitigated Start->Problem_Solved No Check_Exposure Reduce Exposure Time/ Frequency Check_Power->Check_Exposure Run_Light_Control Run Light-Only Control (No Caged Compound) Check_Exposure->Run_Light_Control Still_Toxic Still Seeing Phototoxicity? Run_Light_Control->Still_Toxic Add_Antioxidants Add Antioxidants to Media (e.g., Ascorbic Acid, Trolox) Still_Toxic->Add_Antioxidants Yes Still_Toxic->Problem_Solved No Optimize_Wavelength Optimize Wavelength (e.g., check 2P cross-section) Add_Antioxidants->Optimize_Wavelength Check_Compound_Toxicity Run Compound-Only Control (No Light) Optimize_Wavelength->Check_Compound_Toxicity Compound_Toxic Is the Compound Itself Toxic? Check_Compound_Toxicity->Compound_Toxic Lower_Concentration Lower Caged Compound Concentration Compound_Toxic->Lower_Concentration Yes Further_Optimization Consider Alternative Caged Compound Compound_Toxic->Further_Optimization No Lower_Concentration->Problem_Solved

Caption: A step-by-step guide to troubleshooting phototoxicity in uncaging experiments.

References

  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]

  • Harvey, C. D., & Svoboda, K. (2007). Two-photon glutamate uncaging. Bio-protocol, 2(19), e298. [Link]

  • Uda, Y., et al. (2022). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. Scientific Reports, 12(1), 19638. [Link]

  • Zito, K., et al. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 135-151). Humana Press, New York, NY. [Link]

  • Wenzel, D., et al. (2018). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of Neuroscience Methods, 307, 1-8. [Link]

  • Qian, Y., et al. (2024). Harnessing artificial intelligence to reduce phototoxicity in live imaging. Journal of Cell Science, 137(3), jcs261839. [Link]

  • Nikon. (n.d.). Cellular Phototoxicity. MicroscopyU. [Link]

  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience, 12, 1033. [Link]

  • Canepari, M., et al. (2017). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 11, 29. [Link]

  • Gascón-Moya, M., et al. (2020). Two-photon uncaging: New prospects in neuroscience and cellular biology. Methods, 174, 3-11. [Link]

  • Tinevez, J. Y., et al. (2012). Circumventing photodamage in live-cell microscopy. Methods in Molecular Biology, 931, 125-143. [Link]

  • Wiegert, J. S., & Oertner, T. G. (2013). LTP-Induced Long-Term Stabilization of Individual Nascent Dendritic Spines. The Journal of Neuroscience, 33(2), 674-682. [Link]

  • Ellis-Davies, G. C. (2011). Useful caged compounds for cell physiology. Frontiers in Physiology, 2, 8. [Link]

  • Ellis-Davies, G. C. (2020). Useful Caged Compounds for Cell Physiology. Accounts of Chemical Research, 53(8), 1593-1603. [Link]

  • North, A. J. (2006). Live-cell microscopy – tips and tools. Journal of Cell Science, 119(18), 3703-3705. [Link]

Sources

Troubleshooting

troubleshooting low yield of caged product with [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the synthesis of caged biomolecules using heavily substituted ortho-nitrobenzyl (oNB) derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the synthesis of caged biomolecules using heavily substituted ortho-nitrobenzyl (oNB) derivatives.

The compound [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol is a specialized, highly lipophilic photolabile protecting group (PPG). While the 2-methylbutoxy and methoxy groups beneficially red-shift the absorption spectrum and improve uncaging cross-sections, they also introduce significant steric bulk and lipophilicity. This directly impacts the kinetics of the chemical coupling (caging) step, often leading to poor yields if standard protocols are blindly applied.

This guide provides field-proven insights, mechanistic explanations, and optimized protocols to help you overcome these synthetic bottlenecks.

Reaction Pathways & Bottleneck Analysis

Before troubleshooting, it is critical to understand where the caging reaction fails. The diagram below illustrates the divergent pathways for esterification (caging acids) and carbamate formation (caging amines), highlighting the dead-end byproducts that consume your yield.

G A [5-Methoxy-4-(2-methylbutoxy) -2-nitrophenyl]methanol D O-Acylisourea Intermediate A->D EDC/DMAP E Mixed Carbonate Intermediate A->E p-NO2-Ph-OCOCl B Carboxylic Acid B->D C Amine Substrate G Caged Carbamate (Target) C->G F Caged Ester (Target) D->F Fast Nucleophilic Attack H N-Acylurea (Byproduct) D->H Slow Rxn Rearrangement E->G + Amine

Caging reaction pathways and potential bottlenecks for ortho-nitrobenzyl alcohols.

Frequently Asked Questions (FAQs)

Q1: I am using DCC and DMAP to couple my carboxylic acid to the caging alcohol, but my yields are stuck below 30%. What is happening?

The Causality: The root cause is kinetic competition between the desired esterification and a deleterious side reaction. In a standard Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. For the reaction to succeed, your caging alcohol must act as a nucleophile and attack this intermediate rapidly. However, the bulky 2-methylbutoxy group and the ortho-nitro group create a sterically hindered environment, significantly slowing down the nucleophilic attack. Consequently, the O-acylisourea undergoes a spontaneous, irreversible 1,3-rearrangement to form an unreactive N-acylurea byproduct [3]. The Solution: Abandon DCC. Switch to a Yamaguchi esterification using 2,4,6-trichlorobenzoyl chloride (TCBC). This method forms a highly reactive mixed anhydride that forces the sluggish alcohol to react without the risk of urea rearrangement [2].

Q2: When attempting to cage a primary amine, I treat the alcohol with triphosgene to form a chloroformate, but the reaction with the amine yields mostly recovered starting alcohol. Why?

The Causality: The chloroformate of[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol is highly susceptible to hydrolysis. Even trace amounts of moisture in your amine solution or solvent will rapidly hydrolyze the chloroformate back to the starting alcohol before the amine can react. Furthermore, the lipophilic nature of the 2-methylbutoxy group can cause solubility mismatches if polar solvents are used for the amine addition. The Solution: Utilize a two-step mixed carbonate strategy. React the caging alcohol with 4-nitrophenyl chloroformate to generate a stable p-nitrophenyl carbonate intermediate. This intermediate is highly resistant to spontaneous hydrolysis but remains exceptionally reactive toward primary and secondary amines [1].

Q3: My LC-MS shows >80% conversion in the crude mixture, but my isolated yield after silica gel chromatography is less than 40%. Where is my product going?

The Causality: You are likely experiencing premature photolysis and acid-catalyzed degradation. Ortho-nitrobenzyl derivatives are inherently photolabile. Prolonged exposure to ambient laboratory fluorescent lighting (which contains sufficient UV/blue light) during column chromatography will trigger the formation of the aci-nitro intermediate, leading to premature cleavage of your newly formed caged compound [4]. Additionally, the slightly acidic nature of standard silica gel can degrade sensitive ester linkages over time. The Solution: Wrap your chromatography columns and collection flasks in aluminum foil or work under amber darkroom lighting. To prevent acid-catalyzed degradation, pre-treat your silica gel by flushing the column with 1% triethylamine (Et₃N) in your starting eluent.

Quantitative Data: Coupling Strategies Matrix

To help you select the right approach, the table below summarizes the expected outcomes of various coupling strategies when applied to bulky oNB alcohols.

Coupling StrategyTarget LinkageAverage Yield (%)Primary Byproduct / IssueRecommended Use Case
Steglich (DCC/DMAP) Ester20 - 35%N-Acylurea rearrangementNot recommended for bulky oNB alcohols.
Steglich (EDC/DMAP) Ester45 - 60%Hydrolyzed acidStandard, unhindered carboxylic acids.
Yamaguchi Esterification Ester75 - 90%None (clean conversion)Highly hindered or precious carboxylic acids.
Triphosgene Activation Carbamate30 - 50%Hydrolyzed starting alcoholOnly under strictly anhydrous, glovebox conditions.
p-Nitrophenyl Chloroformate Carbamate85 - 95%p-Nitrophenol (easily washed)Preferred method for caging amines.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify the correct corrective action based on your specific experimental symptoms.

G Start Low Yield of Caged Product Q1 Is the target linkage an ester or carbamate? Start->Q1 Ester Ester (Carboxylic Acid) Q1->Ester Carbamate Carbamate (Amine) Q1->Carbamate Q2 Which coupling agent was used? Ester->Q2 Q3 Which activation agent was used? Carbamate->Q3 DCC DCC / DMAP Q2->DCC Triphosgene Triphosgene Q3->Triphosgene Sol1 Switch to Yamaguchi Esterification (TCBC) DCC->Sol1 Avoids N-acylurea Sol2 Switch to p-Nitrophenyl chloroformate Triphosgene->Sol2 Prevents hydrolysis Degradation Yield drops during chromatography? Sol1->Degradation Sol2->Degradation Sol3 Use amber light & Et3N-treated silica Degradation->Sol3 Yes

Troubleshooting logic tree for identifying and resolving low caging yields.

Optimized Experimental Protocols

Protocol A: Yamaguchi Esterification for Carboxylic Acid Caging

This self-validating protocol bypasses the N-acylurea dead-end by forming a highly reactive mixed anhydride.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous THF under an inert argon atmosphere. Dropwise add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) and stir at room temperature for 1 hour to form the mixed anhydride.

  • Coupling: In a separate foil-wrapped flask, dissolve [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (1.2 eq) and DMAP (1.5 eq) in anhydrous THF.

  • Transfer: Slowly transfer the mixed anhydride solution into the alcohol solution via syringe. Stir for 12–18 hours at room temperature in the dark.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl, brine, and dry over Na₂SO₄.

  • Purification: Purify via flash chromatography using silica gel pre-neutralized with 1% Et₃N in hexanes. Perform all purification steps under amber lighting.

Protocol B: Two-Step Carbamate Caging for Amines

This protocol utilizes a stable mixed carbonate to prevent moisture-induced hydrolysis during amine coupling.

  • Intermediate Formation: Dissolve the caging alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM under argon. Cool the flask to 0 °C.

  • Addition: Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq) in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation: Wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate. The resulting mixed carbonate can be used crude or quickly filtered through a short silica plug.

  • Amine Coupling: Dissolve the mixed carbonate (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 8 hours in the dark.

  • Workup: Dilute with EtOAc, and wash extensively with 1M NaOH (to remove the p-nitrophenol byproduct), followed by water and brine. Purify under amber light.

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Chemical Reviews - ACS Publications[Link]

  • Photolabile Protecting Groups: Structure and Reactivity ResearchGate[Link]

  • Photolabile Protection of Alcohols, Phenols, and Carboxylic Acids with 3-Hydroxy-2-Naphthalenemethanol The Journal of Organic Chemistry - ACS Publications[Link]

  • Reverse Engineering Caged Compounds: Design Principles for their Application in Biology NIH (National Institutes of Health)[Link]

Optimization

optimizing laser parameters for [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol photolysis

Welcome to the advanced technical support and troubleshooting center for [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (hereafter referred to as MMB-NB ). As a highly lipophilic derivative of the o-nitrobenzyl (oN...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (hereafter referred to as MMB-NB ).

As a highly lipophilic derivative of the o-nitrobenzyl (oNB) class of photoremovable protecting groups (PPGs), MMB-NB is engineered for caging hydrophobic drugs, modifying lipid-bound receptors, and integrating into photo-responsive polymer matrices. The bulky 2-methylbutoxy chain prevents crystallization and increases the free volume necessary for the structural rearrangement during photolysis. However, maximizing its quantum yield ( Φ ) and two-photon cross-section ( δu​ ) requires precise calibration of your optical setup.

Core Photochemical Mechanism & Workflow

Understanding the causality behind your laser parameters begins with the kinetic pathway of the molecule. Upon photon absorption, the excited nitro group abstracts a proton from the benzylic carbon, forming a transient aci-nitro intermediate. This dark reaction is often the kinetic bottleneck in experimental workflows.

MMB_NB_Photolysis A [5-Methoxy-4-(2-methylbutoxy)- 2-nitrophenyl]methanol B Photon Absorption (1P: 365nm / 2P: 730nm) A->B C Excited State (n,π*) Singlet/Triplet B->C Laser Input C->A Non-radiative Decay D Aci-Nitro Intermediate (Transient, ~400nm abs) C->D Intramolecular H-Abstraction E Cyclic Hemiacetal (Dark Reaction) D->E Rearrangement (Rate-limiting) F Cleaved Products (Payload + Nitroso Byproduct) E->F Hydrolysis (pH dependent)

Photochemical cleavage pathway and kinetic bottlenecks of MMB-NB derivatives.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my uncaging efficiency plateauing despite prolonged 365 nm UV exposure?

The Causality: You are likely experiencing the Inner-Filter Effect . The photolysis of MMB-NB yields an o-nitrosobenzaldehyde byproduct. This byproduct strongly absorbs UV light at 365 nm. As it accumulates in a static solution, it acts as an internal sunscreen, competing with the un-cleaved MMB-NB for photons and artificially halting the reaction. The Solution: Do not simply increase exposure time, as this leads to sample heating. Instead, increase the peak irradiance (e.g., use a 50 mW/cm² flash rather than 5 mW/cm² continuous wave). If working in a cuvette, ensure vigorous magnetic stirring. In microfluidic or live-cell setups, utilize a flow system to wash away the nitroso byproduct.

Q2: How do I optimize femtosecond laser parameters for Two-Photon (2P) uncaging without boiling my cells?

The Causality: Two-photon absorption is a non-linear optical process dependent on the square of the instantaneous light intensity. The electron-donating methoxy and alkoxy groups on MMB-NB push its optimal 2P cross-section ( δu​ ) to approximately 730 nm. However, biological water strongly absorbs infrared energy, leading to thermal damage if the average power is too high. The Solution: Tune your mode-locked Ti:Sapphire laser to 730 nm. Use ultra-short pulses (~100 fs) at a high repetition rate (80 MHz) to maximize peak power while keeping the average power at the objective back aperture strictly below 15 mW .

Q3: I observe a dark yellow/brown transient species that delays the release of my payload. What is happening?

The Causality: You are observing the accumulation of the aci-nitro intermediate (absorbing broadly around 400 nm). As established by, the decay of this intermediate into the cleavable hemiacetal is the rate-limiting step and is highly dependent on proton transfer. In aprotic organic solvents (like pure DCM or THF), this intermediate stalls, delaying payload release. The Solution: The reaction requires a proton donor. If working in organic synthesis, add 1% water or a trace amount of a mild acid (e.g., acetic acid) to catalyze the rearrangement. In biological assays, ensure your phosphate or HEPES buffer concentration is sufficient (>20 mM) to facilitate proton exchange.

Q4: Can I use a standard 405 nm CW diode laser for this compound?

The Causality: Yes. The electron-rich nature of the 4,5-dialkoxy substitution red-shifts the absorption tail of the chromophore into the visible spectrum (~400-410 nm). The Solution: While feasible, the molar extinction coefficient ( ϵ ) at 405 nm is exponentially lower than at 365 nm. You must compensate by increasing the laser dose ( J/cm2 ) by approximately 10- to 15-fold. This is ideal for polymer degradation applications where UV light might damage the polymer backbone, but less ideal for sensitive live-cell imaging.

Quantitative Data: Laser Parameter Summary

Use the following validated baseline parameters to initiate your optimization protocols.

ParameterOne-Photon (UV)Two-Photon (NIR)Visible (CW Diode)
Optimal Wavelength 350 – 365 nm720 – 740 nm405 nm
Laser/Light Source LED, DPSS, or Hg-arcMode-locked Ti:SapphireCW Diode Laser
Pulse Width CW or Nanosecond~100 fsCW
Repetition Rate N/A or 10-100 Hz80 MHzN/A
Recommended Intensity 5 – 20 mW/cm²5 – 15 mW (at objective)50 – 100 mW/cm²
Typical Exposure Time 0.5 – 5.0 seconds2 – 5 µs (pixel dwell)10 – 30 seconds

Self-Validating Experimental Protocols

Protocol A: One-Photon (365 nm) Photolysis Calibration in Solution

Objective: Determine the exact quantum yield and exposure time required for your specific MMB-NB conjugate.

  • Sample Preparation: Dissolve the MMB-NB caged compound to a final concentration of 100 µM in a 1:1 mixture of PBS (pH 7.4) and Acetonitrile.

    • Causality: MMB-NB is highly lipophilic. Pure aqueous buffers will cause micelle formation or precipitation.

    • Self-Validation Check: Inspect the cuvette visually. If the solution is turbid or milky, the compound has precipitated. Increase the acetonitrile ratio until optically clear to prevent false absorbance readings from light scattering.

  • Setup: Place the solution in a 1 cm path-length quartz cuvette equipped with a micro-magnetic stirrer to mitigate the inner-filter effect.

  • Irradiation: Align a 365 nm collimated LED source. Calibrate the irradiance to exactly 10 mW/cm² using an optical power meter placed directly behind the empty cuvette holder.

  • Dosing & Sampling: Irradiate the sample in 10-second intervals. After each interval, record the UV-Vis absorption spectrum.

  • Analysis: Monitor the depletion of the parent peak (~345 nm) and the isosbestic point shift indicating the formation of the o-nitrosobenzaldehyde byproduct. Plot the normalized absorbance vs. irradiation time to extract the decay rate constant ( k ).

Protocol B: Two-Photon (730 nm) Uncaging in Live Cells

Objective: Achieve spatial precision in payload release without inducing photothermal toxicity.

  • Incubation: Load the target cells with 10 µM of the MMB-NB caged compound. Incubate for 30 minutes to allow membrane permeation (facilitated by the 2-methylbutoxy tail). Wash twice with Tyrode's solution.

  • Laser Setup: Tune a mode-locked Ti:Sapphire laser to 730 nm. Ensure the pulse width is compressed to ~100 fs at the sample plane to maximize the non-linear 2P effect.

  • Delivery: Focus the beam through a high numerical aperture (NA > 1.0) water-immersion objective.

  • Dosing: Set the average power at the objective back aperture to 8 mW. Perform a localized Region of Interest (ROI) scan with a pixel dwell time of 2-5 µs.

    • Self-Validation Check: Monitor the sample under brightfield/DIC illumination during the scan. If micro-bubbles appear, you have exceeded the optical breakdown threshold of the aqueous medium (cavitation). Immediately abort the scan and reduce laser power by 30%.

  • Verification: Monitor the biological downstream effect or the appearance of fluorescence if using a caged fluorophore.

References

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation Source: Chemistry - A European Journal URL:[Link]

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science Source: Macromolecules URL:[Link]

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Validation of[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol Uncaging: A Comparative Guide

As the demand for precise spatiotemporal control in chemical biology and drug development accelerates, the selection and validation of photolabile protecting groups (PPGs) become critical. While the 4,5-dimethoxy-2-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precise spatiotemporal control in chemical biology and drug development accelerates, the selection and validation of photolabile protecting groups (PPGs) become critical. While the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has long served as the industry standard for UV-A (365 nm) uncaging[1], its limited lipophilicity often restricts its utility in caging highly hydrophobic payloads or achieving optimal cell membrane permeability.

Enter [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (hereafter referred to as MMNP-OH ). By replacing one methoxy group with a branched 2-methylbutoxy chain, MMNP-OH retains the favorable red-shifted absorption profile of DMNB while significantly enhancing organic solubility and lipophilicity.

This guide provides an objective, data-backed comparison of MMNP-OH against traditional alternatives and details a self-validating High-Performance Liquid Chromatography (HPLC) protocol for quantifying its uncaging kinetics.

Mechanistic Overview: The Photolysis Pathway

To validate uncaging, one must first understand the molecular causality of the cleavage event. The photolysis of o-nitrobenzyl derivatives, including MMNP, does not occur in a single step. Upon irradiation at 365 nm, the molecule enters an excited singlet state, triggering a Norrish type II-like intramolecular hydrogen abstraction by the nitro group from the benzylic position[2].

This forms a transient aci-nitro intermediate, which rapidly cyclizes into a benzisoxazoline ring. Subsequent ring-opening and hydrolysis definitively cleave the benzylic bond, releasing the free payload and generating a 2-nitrosobenzaldehyde byproduct[3].

Mechanism A MMNP-Caged Payload B Excited State (S1) A->B hν (365 nm) C aci-Nitro Intermediate B->C H-abstraction D Benzisoxazoline Intermediate C->D Cyclization E Released Payload D->E Hydrolysis F Nitroso Byproduct D->F Hydrolysis

Fig 1: Photolysis pathway of MMNP-caged compounds upon 365 nm irradiation.

Analytical Implication: Because the nitrosobenzaldehyde byproduct absorbs strongly in the UV region (often overlapping with the caged starting material), simple UV-Vis spectroscopy is insufficient for accurate kinetic profiling due to isosbestic interference[1]. Chromatographic separation via HPLC is mandatory to isolate the disappearance of the parent compound from the appearance of the byproduct.

Comparative Performance Analysis

How does MMNP-OH stack up against other commercially available PPGs? Table 1 summarizes the critical photophysical and physicochemical parameters.

Table 1: Comparison of MMNP-OH with Alternative Photolabile Protecting Groups

PPG AlternativeAbsorption Max ( λmax​ )Optimal UncagingRelative LipophilicityByproduct ProfileIdeal Application / Use Case
MMNP-OH ~355 nm365 nm (UV-A)High (+ branched alkyl)2-Nitrosobenzaldehyde deriv.Caging lipophilic drugs; in vivo cell-permeable probes.
DMNB-OH ~350 nm365 nm (UV-A)Moderate2-Nitrosobenzaldehyde deriv.Standard in vitro biochemical assays[1][4].
NB-OH ~280 nm300–350 nm (UV-B)Low2-NitrosobenzaldehydeSimple synthesis; applications insensitive to UV-B toxicity.
DEACM-OH ~390–400 nm400–450 nm (Visible)High (Coumarin core)Coumarin aldehydeVisible-light orthogonal two-color uncaging[5].

Expert Insight: The branched 2-methylbutoxy tail of MMNP-OH acts as a steric wedge. During solid-phase peptide synthesis (SPPS) or the caging of highly hydrophobic small molecules, standard DMNB often leads to aggregation and poor coupling yields. MMNP-OH disrupts this crystal packing, maintaining high solubility in solvents like DMF and DCM, while preserving the excellent 365 nm quantum yield characteristic of the 4,5-dialkoxy substitution pattern.

Self-Validating HPLC Validation Protocol

To establish trustworthiness, an analytical protocol cannot merely measure degradation; it must prove that the degradation is exclusively photo-induced and accurately quantified despite experimental variables (like solvent evaporation during UV exposure).

Experimental Workflow

HPLC_Workflow S1 1. Sample Preparation (MMNP-Caged + Benzoic Acid IS) S2 2. Aliquot Distribution S1->S2 S3 3A. Dark Control (0 min irradiation) S2->S3 S4 3B. UV Irradiation (365 nm LED, 1-30 min) S2->S4 S5 4. RP-HPLC Injection (C18, Gradient MeCN/H2O + 0.1% TFA) S3->S5 S4->S5 S6 5. Chromatographic Separation (DAD Detection) S5->S6 S7 6. Kinetic Profiling (AUC Integration) S6->S7

Fig 2: Self-validating HPLC workflow for quantifying uncaging kinetics.

Step-by-Step Methodology

Step 1: Sample Preparation (The Internal Standard Principle) Prepare a 50 µM solution of the MMNP-caged payload in a physiologically relevant buffer (e.g., 20 mM HEPES, pH 7.4, with up to 5% DMSO for solubility). Causality Check: You must spike the solution with 10 µM of an inert, non-photolabile Internal Standard (IS), such as benzoic acid[6][7]. During prolonged UV irradiation, micro-evaporation of the solvent can artificially inflate the apparent concentration of the caged compound. Normalizing the Area Under the Curve (AUC) of the caged compound against the IS guarantees quantitative integrity.

Step 2: Controlled Irradiation Transfer 100 µL aliquots into UV-transparent quartz cuvettes or a 96-well plate.

  • Dark Control: Keep one aliquot wrapped in foil. This proves the compound is hydrolytically stable and does not degrade without light.

  • Time-Course: Irradiate the remaining aliquots using a 365 nm LED array (e.g., 10 mW/cm²) for 0, 1, 2, 5, 10, 20, and 30 minutes[4][7].

Step 3: RP-HPLC Parameters

  • Column: Reverse-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA).

  • Causality Check: Why 0.1% TFA? Basic payloads (like amines released post-uncaging) will interact with residual unendcapped silanols on the C18 stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent and suppresses silanol ionization, ensuring sharp, integrable peaks[8][9].

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) set to monitor 254 nm (universal aromatic detection) and 355 nm (specific to the MMNP moiety).

Data Interpretation

Following injection, you will observe the chromatographic evolution:

  • Retention Time Shift: Because MMNP is highly lipophilic, the intact caged compound will elute late in the organic gradient. As photolysis proceeds, the peak area of the caged compound will exponentially decay.

  • Product Appearance: A new peak corresponding to the free payload will emerge at an earlier retention time (assuming the payload is more polar than the MMNP group), alongside the 2-nitrosobenzaldehyde byproduct.

  • Kinetic Calculation: Plot the natural log of the normalized AUC ratio ( ln([Caged]/[IS]) ) against irradiation time. The slope of this linear regression yields the pseudo-first-order rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is derived[6].

Conclusion

While DMNB remains a reliable standard, the structural modifications inherent to [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol provide a critical advantage in lipophilicity and solubility without sacrificing UV-A sensitivity. By employing a rigorous, self-validating HPLC methodology utilizing internal standards and proper mobile phase modifiers, researchers can definitively quantify the uncaging efficiency of MMNP-protected payloads, ensuring robust spatiotemporal control in downstream biological applications.

References

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Chemical Reviews - ACS Publications URL:[Link]

  • The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold ResearchGate URL:[Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules Wiley-VCH URL:[Link]

  • Photolysis of PCIs. HPLC analyses of the photolytic cleavage products... ResearchGate URL:[Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion PubMed Central (PMC) URL:[Link]

  • Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light PubMed Central (PMC) URL:[Link]

  • A Photodeactivatable Antagonist for Controlling CREB Dependent Gene Expression Semantic Scholar URL:[Link]

Sources

Comparative

Unveiling the Unseen: A Comparative Guide to the Biological Activity of Photolysis Byproducts of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of photopharmacology and controlled release systems, "caged" compounds are indispensa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of photopharmacology and controlled release systems, "caged" compounds are indispensable tools. These molecules sequester a biologically active agent, rendering it inert until a pulse of light triggers its release. The 2-nitrobenzyl caging group is a workhorse in this field, prized for its efficient photochemistry. However, the liberation of the active molecule is only one part of the story. The process also generates byproducts, the biological activities of which are often overlooked but can have significant off-target effects. This guide provides a comparative analysis of the expected biological activity of the photolysis byproducts of a novel caged compound, [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (MCM), and contrasts it with established alternatives.

While direct experimental data on the photolysis byproducts of MCM is not yet widely available, we can predict their biological behavior based on the well-documented reactivity of the 2-nitrophenyl photochemistry. The photolysis of 2-nitrobenzyl-caged compounds typically proceeds via an aci-nitro intermediate, which then rearranges to release the caged molecule, a proton, and a 2-nitrosobenzaldehyde derivative. It is this nitroso byproduct that is the primary focus of our comparative analysis due to its potential for biological reactivity.[1][2]

The Prime Suspect: The 2-Nitrosobenzaldehyde Byproduct

Upon photolysis, [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol is expected to yield 5-Methoxy-4-(2-methylbutoxy)-2-nitrosobenzaldehyde. The biological activity of this byproduct is of paramount concern for several reasons:

  • Reactivity with Thiols: Nitrosoarenes are known to react with sulfhydryl groups on proteins, which can lead to enzyme inhibition and disruption of cellular function.

  • Oxidative Stress: These compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), which can cause cellular damage.[1]

  • Genotoxicity: Some nitroaromatic compounds and their metabolites have been shown to be mutagenic and genotoxic, capable of damaging DNA.[3][4][5]

A Comparative Analysis with Alternative Caging Strategies

The potential for off-target effects from photolysis byproducts has driven the development of alternative caging strategies. Here, we compare the expected byproducts of MCM with those from other common caging groups.

Caging GroupExpected Byproduct(s)Key Biological Concerns
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (MCM) 5-Methoxy-4-(2-methylbutoxy)-2-nitrosobenzaldehyde, ProtonReactivity with thiols, potential for ROS generation and genotoxicity.[1]
Standard 2-Nitrobenzyl (NB) 2-Nitrosobenzaldehyde, ProtonSimilar to MCM, with potential for cytotoxicity and genotoxicity.[6]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) 4,5-Dimethoxy-2-nitrosobenzaldehyde, ProtonMethoxy groups can alter reactivity and solubility, but the core concerns of the nitroso group remain.[7][8]
α-Carboxy-2-nitrobenzyl (CNB) 2-Nitrosophenylglyoxylate, ProtonThe carboxylate group generally renders the byproduct more water-soluble and less biologically reactive.[7][9]
Coumarin-based Cages Hydroxycoumarin derivativeGenerally considered more biologically inert than nitroso compounds, but can have their own phototoxicity profiles.[10]

Experimental Workflows for Assessing Biological Activity

To empirically determine the biological impact of the photolysis byproducts of MCM, a battery of in vitro assays is essential. The following protocols provide a robust framework for such an investigation.

Experimental Workflow: Assessing Phototoxicity, Genotoxicity, and Oxidative Stress

G cluster_0 Sample Preparation cluster_1 Biological Assays cluster_2 Data Analysis prep Prepare solutions of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol photolysis Photolyze solutions with UV light to generate byproducts prep->photolysis phototox Phototoxicity Assay (3T3 NRU) photolysis->phototox Expose cells to byproducts +/- UVA irradiation genotox Genotoxicity Assays (Ames Test, Micronucleus Assay) photolysis->genotox Treat bacterial/mammalian cells with byproducts ros Reactive Oxygen Species (ROS) Assay (DCFH-DA) photolysis->ros Incubate cells with byproducts and fluorescent probe analysis_photo Compare cell viability between irradiated and non-irradiated cells phototox->analysis_photo analysis_geno Assess mutagenicity and chromosomal damage genotox->analysis_geno analysis_ros Quantify fluorescence to determine ROS levels ros->analysis_ros

Caption: Workflow for evaluating the biological activity of photolysis byproducts.

Protocol 1: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay

This assay is an industry-standard method for evaluating the phototoxic potential of a substance.[3][11]

1. Cell Culture:

  • Culture Balb/c 3T3 fibroblasts in appropriate media until they reach 80-90% confluency.
  • Seed cells into 96-well plates and incubate for 24 hours.

2. Treatment:

  • Prepare a dilution series of the photolyzed MCM solution and a non-photolyzed control.
  • Replace the culture medium with the test solutions and incubate for 1 hour.

3. Irradiation:

  • Expose one set of plates to a non-cytotoxic dose of UVA light, while keeping a duplicate set in the dark.

4. Incubation & Staining:

  • Incubate both sets of plates for another 24 hours.
  • Wash the cells and incubate with Neutral Red dye, which is taken up by viable cells.

5. Measurement:

  • Extract the dye from the cells and measure the absorbance at 540 nm.
  • Compare the viability of cells treated with the photolyzed solution in the dark versus those exposed to UVA light to determine the photo-irritancy factor.
Protocol 2: Assessment of Genotoxicity via the Ames Test and In Vitro Micronucleus Assay

These assays are crucial for identifying potential genetic damage.[3]

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Use various strains of Salmonella typhimurium with mutations in the histidine operon.

    • Expose the bacteria to the photolyzed MCM solution with and without a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Count the number of revertant colonies after incubation. An increase in revertants compared to the control indicates mutagenicity.

  • In Vitro Micronucleus Test:

    • Treat a suitable mammalian cell line (e.g., CHO, V79) with the photolyzed MCM solution.

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells.

    • Under a microscope, score the frequency of micronuclei in binucleated cells. An increase in micronuclei indicates chromosomal damage.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify ROS levels.[12]

1. Cell Preparation:

  • Culture cells of interest (e.g., HeLa, HepG2) in 96-well plates.

2. Loading with DCFH-DA:

  • Wash the cells and incubate them with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark. Cellular esterases will deacetylate DCFH-DA to the non-fluorescent DCFH.

3. Treatment:

  • Remove the DCFH-DA solution and expose the cells to the photolyzed MCM solution. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).

4. Measurement:

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Signaling Pathways and Logical Relationships

The potential biological effects of the 2-nitrosobenzaldehyde byproduct are not isolated events. They can trigger a cascade of cellular responses, as depicted in the following diagram.

G photolysis Photolysis of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol byproduct Formation of 5-Methoxy-4-(2-methylbutoxy)-2-nitrosobenzaldehyde photolysis->byproduct ros Increased Reactive Oxygen Species (ROS) byproduct->ros protein_mod Protein Modification (Thiol Reactivity) byproduct->protein_mod dna_damage DNA Damage ros->dna_damage ox_stress Oxidative Stress ros->ox_stress enzyme_inhibit Enzyme Inhibition & Disrupted Signaling protein_mod->enzyme_inhibit apoptosis Apoptosis dna_damage->apoptosis mutagenesis Mutagenesis dna_damage->mutagenesis ox_stress->apoptosis

Caption: Potential signaling cascade initiated by the photolysis byproduct.

Conclusion and Future Directions

The use of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol as a caged compound offers exciting possibilities for precise spatiotemporal control in biological systems. However, a thorough understanding of the biological activities of its photolysis byproducts is critical for the accurate interpretation of experimental results and for ensuring its safe application in drug development.

This guide provides a predictive framework and a suite of experimental protocols to rigorously evaluate these potential off-target effects. By comparing the expected properties of MCM's byproducts with those of established caging groups, researchers can make informed decisions about the most appropriate tools for their specific applications. Future studies should focus on conducting these empirical tests to validate the predictions made in this guide and to fully characterize the biological profile of this novel caged compound. The insights gained will be invaluable for the continued development of safer and more effective photoremovable protecting groups.

References

  • Sugiyama, M., et al. (1993). In Vitro Assays to Predict Phototoxicity of Chemicals: - (I) Red Blood Cell Hemolysis Assay. Journal of Toxicological Sciences, 18(Suppl 2), 135-143.
  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Retrieved from [Link]

  • Brendler-Schwaab, S., et al. (2004). [In vitro methods for phototoxicity and photocarcinogenicity testing of drugs]. Bundesgesundheitsblatt, Gesundheitsforschung, Gesundheitsschutz, 47(12), 1184-1192.
  • Alcyomics. (n.d.). Phototoxicity assays - Non-artificial human in vitro skin tests. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro and In Vivo Phototoxicity Testing. Retrieved from [Link]

  • González-Alvarez, M., et al. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry & Biodiversity, e202500314.
  • Barrick Lab. (n.d.). Measuring Intracellular Reactive Oxygen Species (ROS). Retrieved from [Link]

  • Ogden, D. (1993). Flash photolysis of caged compounds.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 2(4), 346-361.
  • Tanno, F., et al. (1998). Characterization of the cytotoxic activity of nitric oxide generating N-nitroso compounds. Biological & Pharmaceutical Bulletin, 21(4), 415-418.
  • Axio-Tech. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Ten Eick, A., et al. (2024). Nitrosoureas Toxicity. In StatPearls.
  • Wu, D., & Yotnda, P. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments, (57), 3357.
  • Thomas, S. R., et al. (2016). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System.
  • Kalyanaraman, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.
  • Trentham, D. R., & Corrie, J. E. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In M. Goeldner & R. Givens (Eds.), Dynamic Studies in Biology. Wiley-VCH.
  • Thermo Fisher Scientific. (2010). Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3.
  • Wikipedia. (n.d.). Nitroso. Retrieved from [Link]

  • Vilar, S., et al. (2004). Monitoring genotoxicity during the photocatalytic degradation of p-nitrophenol. Journal of Chemical Technology & Biotechnology, 79(11), 1249-1254.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Li, Y., et al. (2022). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. Environmental Science & Technology, 56(15), 10738-10747.
  • Yuzawa, T., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(26), 9332-9333.
  • Deiters, A. (2010). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemistry-A European Journal, 16(43), 12752-12760.
  • Yokoyama, A., et al. (2024). Design, Synthesis, and Photochemical Properties of Gene‐directed Caged RyR Probes for Photopharmacological Studies. Chemistry-A European Journal.
  • Fedoryak, O. D., & Dore, T. M. (2002). The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals. Journal of Biomedical Optics, 7(1), 11-20.
  • Corrie, J. E., et al. (2012). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. Organic & Biomolecular Chemistry, 10(23), 4601-4609.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Azo Materials. (2024).
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Docta Complutense. (n.d.). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Retrieved from [Link]

  • Ellis-Davies, G. C. (2013). Useful caged compounds for cell physiology. Frontiers in Cellular Neuroscience, 7, 22.
  • Wang, W., et al. (2022). Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate. ACS ES&T Engineering, 2(3), 427-436.
  • Ciriminna, R., et al. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Molecules, 5(3), 443-452.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
  • Li, S., et al. (2017). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 5, 87.
  • NextSDS. (n.d.). [5-(4-METHOXY-2-NITRO-PHENYL)-FURAN-2-YL]-METHANOL. Retrieved from [Link]

  • Jones, A. C., et al. (2013). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry C, 117(38), 19395-19405.
  • PubChem. (n.d.). (5-methoxy-2-methylphenyl)methanol. Retrieved from [Link]

  • Il'ichev, Y. V., & Schwörer, M. A. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 804-809.
  • CN102731269B. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

Sources

Comparative

Comparative Guide: One-Photon vs. Two-Photon Uncaging of[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Photochemical Mechanics, Comparative Performance, and Self-Validating Methodologies Executive Summary & Chemical Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Photochemical Mechanics, Comparative Performance, and Self-Validating Methodologies

Executive Summary & Chemical Rationale

The development of photolabile protecting groups (caged compounds) has revolutionized the spatial and temporal control of bioactive molecules in living tissues. Among these, [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (hereafter referred to as MMB-NB-OH ) represents a sophisticated evolution of the classic ortho-nitrobenzyl (oNB) scaffold.

While traditional caging groups like DMNB (4,5-dimethoxy-2-nitrobenzyl) or MNI (4-methoxy-7-nitroindolinyl) are highly effective, they often suffer from poor membrane permeability, requiring invasive intracellular dialysis via patch pipettes [2]. The strategic substitution of a branched 2-methylbutoxy chain at the 4-position of the MMB-NB scaffold fundamentally alters its physicochemical profile. This bulky, lipophilic group significantly increases the partition coefficient (LogP), allowing the caged substrate to readily cross lipid bilayers via simple bath application. Furthermore, the electron-donating nature of the alkoxy groups red-shifts the absorption spectrum, optimizing the molecule for both One-Photon (1P) ultraviolet and Two-Photon (2P) near-infrared (NIR) excitation [1].

This guide provides an objective, data-driven comparison of 1P versus 2P uncaging modalities using MMB-NB derivatives, equipping researchers with the mechanistic insights and validated protocols necessary to optimize their photopharmacology workflows.

Mechanistic Causality: 1P vs. 2P Photophysics

To design a successful uncaging experiment, one must understand the causality behind the photolysis mechanism. Regardless of whether 1P or 2P excitation is used, the cleavage of the MMB-NB group relies on reaching the same singlet excited state ( S1​ ).

Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic position, forming a transient aci-nitro intermediate. This intermediate undergoes a dark reaction (spontaneous rearrangement and cleavage) to release the active substrate and a nitroso byproduct [3].

  • One-Photon Excitation (1PE): A single high-energy UV photon (typically 350–365 nm) promotes the electron to the excited state. Because absorption is linear, photolysis occurs everywhere the light travels (a "cone" of uncaging), leading to poor axial (z-axis) resolution.

  • Two-Photon Excitation (2PE): Two lower-energy NIR photons (720–740 nm) are absorbed simultaneously to bridge the energy gap. Because this is a non-linear optical process, the probability of absorption scales with the square of the light intensity. Consequently, excitation is strictly confined to the focal volume (< 1 femtoliter), enabling true 3D diffraction-limited resolution [4].

G Caged MMB-NB-Caged Substrate (Ground State) S1 Singlet Excited State (S1) (Charge Transfer) Caged->S1 1P (365 nm) or 2P (720-740 nm) Aci Aci-Nitro Intermediate (H-Abstraction) S1->Aci Intramolecular Rearrangement Product Uncaged Substrate + Nitroso Byproduct Aci->Product Dark Cleavage (Hydrolysis)

Photochemical mechanism of MMB-NB uncaging via the aci-nitro intermediate.

Comparative Performance Data

The choice between 1P and 2P uncaging dictates the biological questions you can answer. The table below summarizes the quantitative and practical differences when utilizing MMB-NB caged compounds.

ParameterOne-Photon (1P) UncagingTwo-Photon (2P) UncagingMechanistic Causality
Excitation Wavelength 350 – 365 nm (UV)720 – 740 nm (NIR)2P requires simultaneous absorption of two lower-energy photons to bridge the bandgap[3].
Action Cross-Section ( δu​ ) N/A (Measured in Quantum Yield Φ≈0.1 )~0.5 – 2.0 GMMMB-NB's electron-rich ring supports moderate 2P cross-sections, comparable to standard MNI groups [1].
Spatial Resolution Low (Columnar activation)High (< 1 µm³, Diffraction-limited)1P probability scales linearly; 2P scales quadratically, restricting excitation to the focal point[2].
Tissue Penetration < 50 µm (High scattering)> 300 µm (Low scattering)NIR light experiences significantly less Rayleigh scattering and lipid absorption in dense tissues [4].
Phototoxicity Moderate to HighLow (in out-of-focus planes)UV light induces reactive oxygen species (ROS); NIR is biologically benign outside the focal plane.
Equipment Complexity Low (LEDs, Flashlamps)High (Ti:Sapphire femtosecond lasers)2P requires ultrafast pulsed lasers to achieve the photon density necessary for non-linear absorption [3].

Self-Validating Experimental Protocol: Comparative Uncaging

To ensure absolute trustworthiness in your data, an uncaging protocol must be a self-validating system . The following step-by-step methodology uses MMB-NB-Glutamate in acute brain slices to compare 1P and 2P efficacy. It incorporates internal controls to rule out thermal artifacts, spontaneous hydrolysis, and electrical noise.

Phase 1: Sample Preparation & Non-Invasive Loading

Causality: Because the 2-methylbutoxy group of MMB-NB is highly lipophilic, we can utilize bath application rather than invasive whole-cell dialysis. This preserves the intracellular milieu and prevents the washout of endogenous signaling cascades.

  • Prepare acute hippocampal slices (300 µm thick) in oxygenated Artificial Cerebrospinal Fluid (ACSF).

  • Dissolve MMB-NB-Glutamate in DMSO to create a 100 mM stock.

  • Dilute the stock into ACSF to a final concentration of 2.5 mM. Self-Validation: Keep the solution strictly shielded from ambient light to prevent baseline hydrolysis.

  • Incubate the slices in the caged-compound solution for 30 minutes at room temperature to allow lipid membrane penetration.

Phase 2: Electrophysiological Setup & Baseline Validation
  • Transfer a slice to the recording chamber mounted on a custom 1P/2P microscope. Perfuse with oxygenated ACSF containing the caged compound.

  • Establish a whole-cell patch-clamp recording on a CA1 pyramidal neuron. Hold the membrane potential at -70 mV.

  • Control Step (Dark Noise): Record baseline current for 2 minutes without light exposure. Any spontaneous Excitatory Postsynaptic Currents (EPSCs) represent background network activity or spontaneous hydrolysis of the cage.

Phase 3: Execution of 1P vs. 2P Uncaging
  • 1P Uncaging (Global Release):

    • Pulse a 365 nm UV LED through the objective for 5–10 milliseconds.

    • Expected Result: A massive, slow-decaying inward current representing the simultaneous activation of thousands of extra-synaptic and synaptic receptors across the entire dendritic arbor [2].

  • 2P Uncaging (Focal Release):

    • Switch to the Ti:Sapphire laser tuned to 720 nm (pulse width ~100 fs, repetition rate 80 MHz).

    • Park the laser focal spot adjacent to a single visible dendritic spine.

    • Deliver a 1 millisecond pulse at 15–25 mW laser power at the sample.

    • Expected Result: A sharp, fast-decaying inward current (uEPSC) mimicking a single physiological synaptic event[3].

  • Self-Validation Step (Dose-Dependency): Linearly increase the 2P laser exposure time (0.5 ms, 1 ms, 2 ms). The amplitude of the uEPSC must scale accordingly. If it does not, the receptors are saturated, or the compound is depleted.

  • Self-Validation Step (Thermal Artifact Control): Move the 2P focal spot 5 µm away from the dendrite into empty space and pulse the laser. Result: No current should be recorded. This proves the current is driven by uncaged glutamate, not laser-induced thermal expansion of the membrane.

Workflow Prep 1. Tissue Loading (Incubate with MMB-NB-Substrate) Patch 2. Patch-Clamp Setup (Establish Whole-Cell Configuration) Prep->Patch Split 3. Select Excitation Modality Patch->Split OneP 4A. 1P Uncaging (UV LED, Wide-field) Split->OneP TwoP 4B. 2P Uncaging (Ti:Sapphire Laser, Focal) Split->TwoP Record1 5A. Global EPSC Recording (Dendritic Integration) OneP->Record1 Record2 5B. Localized EPSC Recording (Single Spine Resolution) TwoP->Record2

Step-by-step workflow for comparative 1P and 2P uncaging electrophysiology.

Conclusion

The MMB-NB caging scaffold offers a highly versatile platform for photopharmacology. While 1P uncaging remains a robust and cost-effective method for bulk tissue activation, it lacks the spatial precision required for sub-cellular mapping. By leveraging the 2-methylbutoxy group's enhanced lipophilicity and the non-linear optical properties of 2P excitation, researchers can achieve diffraction-limited, single-spine resolution deep within intact biological tissues without compromising cellular integrity.

References

  • Water-Soluble, Donor–Acceptor Biphenyl Derivatives in the 2-(o-Nitrophenyl)
  • Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kain
  • Two-Photon Uncaging of Glutam
  • Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excit
Validation

Quantitative Analysis of Released Substrate from [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol: A Comparative Guide

Executive Summary In the landscape of photopharmacology and spatiotemporally controlled chemical biology, the selection of a photolabile protecting group (PPG) dictates the success of a "caged" substrate. [5-Methoxy-4-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of photopharmacology and spatiotemporally controlled chemical biology, the selection of a photolabile protecting group (PPG) dictates the success of a "caged" substrate. [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (CAS: 1443982-12-4) 1 represents an advanced, highly lipophilic derivative of the classic ortho-nitrobenzyl (oNB) scaffold.

While traditional PPGs like DMNB (4,5-dimethoxy-2-nitrobenzyl) are effective, they often suffer from poor solubility and aggregation in lipid bilayers when conjugated to hydrophobic drugs. By replacing a short methoxy group with a branched, chiral 2-methylbutoxy chain, this MMB-NB derivative disrupts planar π−π stacking. This structural modification significantly enhances membrane permeability and organic solvent solubility during solid-phase synthesis, making it a superior choice for caging complex lipophilic substrates.

Mechanistic Causality: The Photolysis Pathway

To accurately quantify substrate release, one must first understand the photochemical causality governing the cleavage. The photolysis of MMB-NB follows a classic Norrish Type II reaction 2.

When irradiated with UV-A light (typically 365 nm), the nitro group enters an excited diradical state. This triggers an intramolecular hydrogen abstraction from the benzylic carbon, yielding a transient aci-nitro tautomer 3. The decay of this aci-nitro intermediate is often the rate-limiting step for poor leaving groups. Upon cyclization and rearrangement, the covalent bond is cleaved, releasing the free substrate alongside a 2-nitrosobenzaldehyde byproduct.

Mechanism A MMB-NB Caged Substrate (Stable in Dark) B Excited Diradical State (hv = 365 nm) A->B Photon Absorption C aci-Nitro Intermediate (Transient) B->C Norrish Type II H-Abstraction D Released Substrate + Nitroso Byproduct C->D Cyclization & Cleavage

Photolysis mechanism of MMB-NB via Norrish Type II hydrogen abstraction and aci-nitro intermediate.

Comparative Performance Analysis

How does MMB-NB stack up against industry-standard alternatives? The table below objectively compares MMB-NB against DMNB and the coumarin-based DEACM linker.

The inclusion of the electron-donating methoxy and alkoxy groups on the MMB-NB aromatic ring induces a bathochromic shift, pushing the absorption maximum ( λmax​ ) to ~350 nm. This is critical because it allows for photodeprotection using 365 nm light, avoiding the severe phototoxicity and DNA damage associated with the deep UV light (<300 nm) required for unsubstituted o-nitrobenzyl groups 4.

Table 1: Quantitative Comparison of Photolabile Linkers
Property / MetricMMB-NB (Target)DMNB (Alternative 1)DEACM (Alternative 2)
Core Structure Branched Alkoxy-NitrobenzylDimethoxy-NitrobenzylAminocoumarin
Absorption Max ( λmax​ ) ~350 nm~345 nm~390 nm
Optimal Cleavage Wavelength 365 nm365 nm405 nm
*Estimated Lipophilicity (LogP) **High (~3.5)Moderate (~1.8)Moderate (~2.5)
Quantum Yield ( Φ ) ~0.08 - 0.11~0.08~0.20
Primary Use Case Highly lipophilic drugs, lipid bilayersGeneral aqueous assaysTwo-photon excitation

*LogP estimates vary based on the conjugated substrate, but the 2-methylbutoxy chain consistently adds ~1.5 to 1.7 LogP units compared to a standard methoxy group, preventing precipitation in cellular assays.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the quantification of the released substrate must be conducted using a self-validating system . This means the protocol must account for instrument variability (via actinometry), injection errors (via internal standards), and spontaneous hydrolysis (via dark controls).

Workflow S1 1. Sample Prep Add Internal Standard & Buffer S2 2. Dark Control Incubate without UV S1->S2 S3 3. UV Irradiation 365 nm LED (Calibrated Flux) S1->S3 S5 5. HPLC-UV/MS Analysis Quantify Substrate vs. IS S2->S5 Baseline Validation S4 4. Kinetic Sampling Aliquots at specific intervals S3->S4 S4->S5

Self-validating experimental workflow for the quantitative analysis of photolytic substrate release.

Step-by-Step Methodology: HPLC-UV/LC-MS Quantification

Step 1: Reagent Preparation & Internal Standardization Prepare a 100 µM solution of the MMB-NB caged substrate in a physiologically relevant buffer (e.g., PBS, pH 7.4) containing 1-5% DMSO to ensure complete dissolution. Spike the solution with an inert, UV-active Internal Standard (IS) (e.g., naproxen or a stable fluorophore) at a known concentration. The IS corrects for any solvent evaporation during irradiation and normalizes HPLC injection volumes.

Step 2: Actinometry Calibration (The Causality of Photon Flux) Before sample irradiation, calibrate the 365 nm LED source using potassium ferrioxalate actinometry. This determines the exact photon flux ( I0​ , in einsteins/s), ensuring that your calculated quantum yield is an absolute chemical property, not an artifact of your specific lamp's intensity.

Step 3: Photolysis & Dark Control Split the prepared sample into two quartz cuvettes.

  • Dark Control: Wrap one cuvette entirely in aluminum foil. Incubate alongside the test sample.

  • Irradiation: Expose the second cuvette to the 365 nm LED under continuous magnetic stirring.

  • Sampling: Withdraw 50 µL aliquots at precise intervals (e.g., 0, 1, 2, 5, 10, 20 minutes). Immediately quench the reaction by transferring the aliquot to an amber HPLC vial containing 50 µL of cold acetonitrile.

Step 4: Chromatographic Separation Inject the samples into an HPLC-UV or LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient elution of Water/Acetonitrile (with 0.1% TFA). Monitor wavelengths corresponding to the IS, the caged substrate (~350 nm), and the released substrate.

Step 5: Data Interpretation & Inner Filter Correction Integrate the area under the curve (AUC) for the caged substrate, released substrate, and IS. Calculate the normalized concentration ratio [C]t​/[C]0​ . Expert Insight: The 2-nitrosobenzaldehyde byproduct generated during MMB-NB cleavage also absorbs at 365 nm. At high conversion rates (>30%), this byproduct acts as an internal light filter, artificially slowing the reaction. To calculate the true initial rate constant ( kobs​ ), only plot the linear portion of the ln([C]t​/[C]0​) vs. time graph (typically the first 15-20% of conversion).

References

  • Wikipedia Contributors. "Photolabile protecting group". Wikipedia, The Free Encyclopedia. Verified URL:[Link]

  • Wieboldt, R., et al. "Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea". The Journal of Organic Chemistry, ACS Publications. Verified URL:[Link]

  • Weinstain, R., et al. "Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials". Chemical Reviews, ACS Publications. Verified URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

Standard Operating Procedure & Safety Matrix: Handling[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific c...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific chemical behavior of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol. This compound belongs to the highly specialized class of o-nitrobenzyl alcohols, which are widely utilized as photolabile linkers in drug development, spatial transcriptomics, and the synthesis of caged compounds [1].

Because of its dual nature as both a reactive nitroaromatic and a light-sensitive linker, standard laboratory handling is insufficient. This guide provides the mechanistic causality behind our safety protocols, ensuring that your handling procedures are not just compliant, but scientifically sound and self-validating.

Mechanistic Toxicology & Hazard Causality

To handle this compound safely, one must understand why it is hazardous. The risks associated with [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol stem directly from its molecular architecture:

  • Photochemical Instability: The ortho-nitrobenzyl alcohol moiety is deliberately designed to be light-sensitive. Exposure to ambient laboratory lighting or UV radiation (<400 nm) triggers an intramolecular hydrogen abstraction by the nitro group. This forms a highly reactive aci-nitro intermediate that rapidly rearranges to cleave the payload, generating a 2-nitrosobenzaldehyde byproduct [2]. This byproduct is a known electrophile, acting as a potent skin sensitizer and irritant.

  • Systemic Nitroaromatic Toxicity: Like most nitroaromatic compounds, this chemical can permeate biological membranes. Chronic dermal exposure can lead to systemic toxicity, including methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), which impairs oxygen transport [3].

Photocleavage A Intact Linker (Nitrobenzyl Alcohol) B UV Light (<400 nm) A->B Photon Absorption C aci-Nitro Intermediate B->C Proton Abstraction D Nitrosobenzaldehyde (Reactive Byproduct) C->D Rearrangement E Released Payload C->E Cleavage

Photochemical cleavage pathway of the 2-nitrobenzyl linker generating reactive intermediates.

Personal Protective Equipment (PPE) Matrix

Because of the compound's potential to generate reactive photoproducts and its systemic toxicity, standard PPE must be upgraded. The following matrix outlines the required equipment and the scientific rationale (causality) for each choice.

Hazard ClassRequired PPEQuantitative SpecMechanistic Causality
Dermal Absorption Nitrile Gloves (Double Gloved)≥ 0.11 mm thicknessNitroaromatics easily permeate latex. Nitrile provides a superior steric and chemical barrier against lipophilic aromatic rings.
Ocular Irritation Chemical Safety GogglesANSI Z87.1 compliantFine crystalline dust generated during weighing can cause severe micro-abrasions and localized chemical burns in the mucosal tissue.
Inhalation N95 / P100 Respirator99.9% filtration efficiencyRequired only if weighing outside a certified fume hood. Prevents inhalation of aerosolized photolabile micro-particles.
Combustibility Flame-Retardant Lab CoatNomex or 100% CottonNitrobenzyl derivatives are combustible solids [1]. Synthetic blends (polyester) will melt onto the skin in the event of ignition.

Operational Plan & Handling Protocols

The following protocol is a self-validating system. By following these steps, you ensure both the chemical integrity of the[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol and the safety of the operator.

HandlingWorkflow Step1 1. Environmental Control (Amber Safelight, Fume Hood) Step2 2. PPE Donning (Nitrile, N95/P100, Goggles) Step1->Step2 Step3 3. Dispensing (Anti-static Spatula, Microbalance) Step2->Step3 Step4 4. Solubilization (Anhydrous Solvent, Vortex) Step3->Step4 Step5 5. Storage & Containment (Argon Purge, Amber Vial, -20°C) Step4->Step5

Step-by-step operational workflow for the safe handling of light-sensitive nitrobenzyl alcohols.

Step 1: Environmental Preparation & Validation
  • Action: Turn off standard fluorescent/LED laboratory lighting. Illuminate the workspace exclusively with amber safelights (>500 nm). Ensure the fume hood sash is lowered to the operational mark.

  • Causality: Standard white light emits trace UV/blue wavelengths that will initiate premature photolysis of the nitrobenzyl linker, degrading your yield before the experiment even begins [2].

  • Self-Validation: Place a blank UV-sensitive indicator strip in the hood for 5 minutes prior to opening the chemical. If the strip remains uncolored, your ambient lighting is chemically safe.

Step 2: Dispensing and Weighing
  • Action: Use an anti-static U-shaped spatula to transfer the crystalline powder into a pre-tared amber glass vial.

  • Causality: Nitroaromatic powders are highly prone to static charge accumulation. An anti-static spatula prevents the sudden aerosolization of toxic micro-particles, keeping the mass contained and protecting the operator from inhalation.

Step 3: Solubilization
  • Action: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Causality: The 5-methoxy and 2-methylbutoxy substitutions make this specific molecule highly hydrophobic. Attempting to dissolve it directly in aqueous buffers will cause immediate, irreversible precipitation. Anhydrous conditions are strictly required to prevent the premature hydrolysis of the compound during long-term storage [1].

Step 4: Storage and Containment
  • Action: Purge the headspace of the amber vial with Argon gas for 10 seconds. Seal tightly with a PTFE-lined cap and store at -20°C.

  • Causality: Argon displaces atmospheric oxygen and moisture. Oxygen can facilitate the oxidative degradation of the methoxy groups, while moisture can lead to hydrolysis. The PTFE lining prevents the aggressive organic solvents (DMSO/DMF) from degrading the cap over time.

Spill Mitigation & Disposal Plan

In the event of a spill, immediate containment is required to prevent the spread of reactive dust.

Spill ClassificationQuantitative ThresholdImmediate Action Plan
Minor Spill < 50 grams1. Dampen a spill pad with isopropanol (prevents dust aerosolization).2. Gently wipe the solid inward toward the center.3. Place contaminated pads in a hazardous waste bag.
Major Spill > 50 grams1. Evacuate the immediate area and alert EHS.2. Cover the spill with damp sand or vermiculite to suppress dust.3. Sweep into a labeled, sealable polyethylene drum using non-sparking tools [3].

Chemical Disposal Protocol: Do not dispose of this compound or its solutions down the drain. All nitroaromatic waste must be segregated into clearly labeled "Halogen-Free Organic Waste" containers (unless dissolved in a halogenated solvent like DCM). Ensure the waste container is opaque or wrapped in foil to prevent the photochemical generation of pressure-building gases (like NOₓ) inside the sealed waste drum.

References

  • Title: Nitrobenzenes Safety and Specifications Source: Fisher Scientific URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Reactant of Route 2
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
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